5'-Hydroxypropranolol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYPGILKDMWISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314638 | |
| Record name | 5′-Hydroxypropranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81907-82-6 | |
| Record name | 5′-Hydroxypropranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Hydroxypropranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Metabolic Pathway of Propranolol to 5'-Hydroxypropranolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, significantly influencing its therapeutic efficacy and safety profile. A key metabolic pathway is the aromatic hydroxylation to form 5'-hydroxypropranolol, a process primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. This guide provides a comprehensive technical overview of this metabolic transformation, delving into the underlying enzymatic mechanisms, kinetic parameters, and the clinical implications of this biotransformation. Furthermore, detailed, field-proven protocols for the in vitro study of this pathway using human liver microsomes and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the metabolism and pharmacokinetics of propranolol and other CYP2D6 substrates.
Introduction: The Significance of Propranolol Metabolism
Propranolol is a widely prescribed medication for a variety of cardiovascular and non-cardiovascular conditions, including hypertension, angina pectoris, and migraine prophylaxis.[1] Its pharmacological effects are primarily due to the blockade of beta-1 and beta-2 adrenergic receptors.[2] However, the clinical response to propranolol can be highly variable among individuals, largely attributable to extensive first-pass metabolism in the liver.[3] Understanding the metabolic fate of propranolol is therefore crucial for optimizing its therapeutic use and minimizing the risk of adverse drug reactions.
Propranolol is metabolized through several pathways, including ring hydroxylation, N-desisopropylation, and direct glucuronidation.[4] The aromatic hydroxylation of the naphthalene ring, leading to the formation of hydroxylated metabolites such as 4'-hydroxypropranolol and 5'-hydroxypropranolol, is a major route of elimination.[4] This guide will focus specifically on the formation of 5'-hydroxypropranolol, a significant metabolite with its own pharmacological activity.
The Enzymatic Machinery: Cytochrome P450 2D6
The conversion of propranolol to 5'-hydroxypropranolol is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[5] CYP2D6 is a highly polymorphic enzyme, with over 100 known allelic variants, leading to a wide range of metabolic capacities within the population.[6] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype.[6] This genetic variability can significantly impact the pharmacokinetics and clinical outcomes of propranolol therapy.[2]
The Catalytic Cycle of CYP2D6-Mediated Hydroxylation
The hydroxylation of propranolol by CYP2D6 follows the general catalytic cycle of cytochrome P450 enzymes. This intricate process involves the activation of molecular oxygen and its insertion into the propranolol molecule.
The key steps in the catalytic cycle are:
-
Substrate Binding: Propranolol binds to the active site of the ferric (Fe³⁺) CYP2D6 enzyme.[7][8]
-
First Electron Transfer: The substrate-bound enzyme is reduced by an electron from NADPH-cytochrome P450 reductase, converting the heme iron to the ferrous (Fe²⁺) state.[7][8]
-
Oxygen Binding: Molecular oxygen binds to the ferrous heme iron, forming a ferrous-dioxygen complex.[7][8]
-
Second Electron Transfer: A second electron is transferred, typically from NADPH-cytochrome P450 reductase, to the ferrous-dioxygen complex. This forms a transient, highly reactive peroxo-iron species.[7]
-
Oxygen-Oxygen Bond Cleavage: The peroxo-iron species is protonated, leading to the cleavage of the O-O bond and the formation of a highly reactive iron(IV)-oxo species (Compound I) and a molecule of water.[9][10]
-
Substrate Hydroxylation: The iron(IV)-oxo species abstracts a hydrogen atom from the 5'-position of the propranolol naphthalene ring, followed by the rebound of the hydroxyl group to the resulting radical, forming 5'-hydroxypropranolol.[10][11]
-
Product Release: The hydroxylated product, 5'-hydroxypropranolol, is released from the active site, regenerating the ferric enzyme for another catalytic cycle.[7]
Below is a diagram illustrating the catalytic cycle of CYP450 enzymes.
Caption: The catalytic cycle of cytochrome P450 enzymes.
Competing Metabolic Pathways and Enzyme Kinetics
While 5'-hydroxylation is a significant metabolic pathway for propranolol, it competes with other biotransformation reactions. The primary competing pathways are 4'-hydroxylation, also mediated by CYP2D6, and N-desisopropylation, which is mainly catalyzed by CYP1A2.[4][12] The relative contribution of each pathway is influenced by the individual's genetic makeup and the presence of other drugs that may inhibit or induce these enzymes.
| Metabolic Pathway | Primary Enzyme | Km (µM) | Vmax (pmol/mg/min) | Reference(s) |
| 5'-Hydroxylation | CYP2D6 | ~8.5 | ~721 (for total 4- and 5-hydroxylation) | [13] |
| 4'-Hydroxylation | CYP2D6 | 8.5 | 721 | [13] |
| 4'-Hydroxylation | CYP1A2 | 21.2 | 307 | [13] |
| N-Desisopropylation | CYP1A2 | - | - | [4][12] |
| Note: Kinetic parameters can vary between studies and experimental conditions. The values presented here are indicative. |
Pharmacological Significance of 5'-Hydroxypropranolol
The formation of 5'-hydroxypropranolol is not merely a detoxification pathway; this metabolite exhibits pharmacological activity. While less potent than the parent drug, 5'-hydroxypropranolol retains beta-blocking properties.[14] Its contribution to the overall therapeutic effect of propranolol is an area of ongoing research. The extent of its formation, influenced by CYP2D6 activity, can therefore impact the clinical response to propranolol.
Clinical Implications of CYP2D6 Polymorphism
The genetic polymorphism of CYP2D6 has significant clinical implications for propranolol therapy.
-
Poor Metabolizers (PMs): Individuals with low or absent CYP2D6 activity will have a reduced capacity to form 5'-hydroxypropranolol. This can lead to higher plasma concentrations of the parent drug, potentially increasing the risk of adverse effects such as bradycardia and hypotension.[1] However, some studies suggest that the overall clinical response may not be significantly altered in PMs due to the complex interplay of multiple metabolic pathways.[1]
-
Ultrarapid Metabolizers (UMs): Conversely, individuals with multiple copies of the CYP2D6 gene may metabolize propranolol more rapidly, leading to lower plasma concentrations and potentially reduced therapeutic efficacy at standard doses.
Genetic testing for CYP2D6 polymorphisms can be a valuable tool for personalizing propranolol therapy, particularly in patients who experience an unexpected response or adverse effects.[2]
Experimental Protocols for Studying Propranolol 5'-Hydroxylation
The following sections provide detailed, step-by-step protocols for the in vitro investigation of propranolol metabolism to 5'-hydroxypropranolol.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a typical incubation procedure to assess the formation of 5'-hydroxypropranolol from propranolol using human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Propranolol hydrochloride
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the incubation)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of propranolol in a suitable solvent (e.g., methanol or water).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the potassium phosphate buffer.
-
-
Incubation Setup:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer
-
HLM suspension (final protein concentration typically 0.2-1.0 mg/mL)
-
Propranolol solution (final concentration to be tested, e.g., 1-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to initiate the metabolic reaction. The final volume of the incubation is typically 200-500 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Terminate the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
-
Self-Validation and Controls:
-
Negative Control: An incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Time-Zero Control: A sample where the quenching solution is added immediately after the addition of the NADPH regenerating system to determine the background levels of the analyte.
-
Positive Control: An incubation with a known CYP2D6 substrate to confirm the metabolic activity of the HLMs.
Below is a diagram illustrating the experimental workflow for the in vitro metabolism study.
Caption: Experimental workflow for in vitro metabolism of propranolol.
LC-MS/MS Quantification of 5'-Hydroxypropranolol
This protocol outlines a general method for the quantification of 5'-hydroxypropranolol in the supernatant from the in vitro incubation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively monitor the transition of the precursor ion to a specific product ion for both 5'-hydroxypropranolol and the internal standard.
-
Propranolol: m/z 260.2 → 116.1
-
5'-Hydroxypropranolol: m/z 276.2 → 116.1
-
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.
-
The concentration of 5'-hydroxypropranolol in the unknown samples is then determined from the calibration curve.
Conclusion
The metabolic conversion of propranolol to 5'-hydroxypropranolol via CYP2D6 is a critical determinant of the drug's pharmacokinetic profile and can influence its clinical effects. The inherent polymorphism of the CYP2D6 gene underscores the importance of understanding this metabolic pathway for personalized medicine approaches. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this biotransformation in a controlled laboratory setting. A thorough understanding of the enzymatic mechanisms, kinetics, and clinical implications of 5'-hydroxypropranolol formation will continue to be essential for the safe and effective use of propranolol in diverse patient populations.
References
-
Sowinski, K. M., & Burlew, B. S. (1997). Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 17(6), 1305-1310. [Link]
-
Yan, W., et al. (2020). Influence of Cytochrome P450 2D6 Polymorphisms on the Efficacy of Oral Propranolol in Treating Infantile Hemangioma. Journal of Ophthalmology, 2020, 8732871. [Link]
-
Guengerich, F. P. (2001). Common and uncommon reaction mechanisms of cytochrome P450 enzymes. Drug Metabolism and Disposition, 29(4 Pt 2), 611-616. [Link]
-
Maissen, C. P., & Ludin, H. P. (1991). Comparison of the effect of 5-hydroxytryptophan and propranolol in the interval treatment of migraine. Schweizerische medizinische Wochenschrift, 121(43), 1585-1590. [Link]
-
Agilent Technologies. (2019). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]
-
Johnson, J. A., et al. (2000). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. The Journal of pharmacology and experimental therapeutics, 294(3), 1099-1105. [Link]
-
Paine, M. F., et al. (2006). CYP2D6-mediated catalysis of tamoxifen aromatic hydroxylation with an NIH shift: similar hydroxylation mechanism in chicken, rat and human liver microsomes. Xenobiotica, 36(1), 1-14. [Link]
-
Wang, L., et al. (2017). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 7(86), 54631-54639. [Link]
-
Corning. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]
-
Gutiérrez-de-Terán, H., et al. (2018). Selective Synthesis of the Human Drug Metabolite 5'-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis, 8(5), 4345-4350. [Link]
-
Monte, A. A., et al. (2014). Impact of CYP2D6 polymorphisms on clinical efficacy & tolerability of metoprolol tartrate. PLoS One, 9(6), e98643. [Link]
-
Guengerich, F. P. (2007). Mechanisms of cytochrome P450-catalyzed oxidations. ACS Chemical Research in Toxicology, 20(3), 329-342. [Link]
-
Wang, B., et al. (2022). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis, 12(15), 9324-9336. [Link]
-
Catalyst University. (2014, August 20). Biochemistry | Cytochrome P450 Catalytic Cycle [Video]. YouTube. [Link]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British journal of pharmacology, 43(1), 222–235. [Link]
-
Olah, J., et al. (2011). Mechanism and structure-reactivity relationships for aromatic hydroxylation by cytochrome P450. Journal of the American Chemical Society, 133(40), 16091-16104. [Link]
-
El-Gindy, A., et al. (2010). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. Journal of AOAC International, 93(5), 1594-1602. [Link]
-
Ram, N., et al. (1977). Cardiovascular effects of 5-hydroxypropranolol (ORF 12592) in dogs. Archives internationales de pharmacodynamie et de therapie, 228(1), 118-125. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
-
Al-Asmari, A. I., et al. (2021). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735. [Link]
-
de Visser, S. P., & Shaik, S. (2003). A Proton-Shuttle Mechanism Mediated by the Porphyrin in Benzene Hydroxylation by Cytochrome P450 Enzymes. Journal of the American Chemical Society, 125(24), 7413–7424. [Link]
-
Lin, J. H., & Lu, A. Y. (2001). The conduct of drug metabolism studies considered good practice (II): In vitro experiments. Drug metabolism and disposition, 29(7), 855-861. [Link]
-
PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. [Link]
-
Pawłowski, M., & Wesołowski, A. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 659. [Link]
-
Gaedigk, A., et al. (2018). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British journal of pharmacology, 175(1), 135-147. [Link]
-
Cui, Y., et al. (2023). Comparison of the production of 4-hydroxypropranolol (A) and 5-hydroxypropranolol (B) in CYP2D6-UGT co-expression yeast samples with the control CYP2D6 strain. ResearchGate. [Link]
-
Hutchinson, H. E., et al. (2000). CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. British journal of clinical pharmacology, 50(1), 33-40. [Link]
-
Wang, L., et al. (2017). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 7(86), 54631-54639. [Link]
-
Obach, R. S. (2001). In vitro drug metabolism studies using human liver microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.1. [Link]
-
Munro, A. W., et al. (2013). The catalytic cycle of cytochrome P450. Trends in biochemical sciences, 38(3), 140-150. [Link]
-
Belkhir, L., et al. (2019). CYP2D6 polymorphism and its impact on the clinical response to metoprolol: A systematic review and meta-analysis. British journal of clinical pharmacology, 85(11), 2448-2458. [Link]
-
Cui, Y., et al. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13348. [Link]
Sources
- 1. Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Cytochrome P450 2D6 Polymorphisms on the Efficacy of Oral Propranolol in Treating Infantile Hemangioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Complexities of Propranolol's Fate: An In-Depth Technical Guide to In Vitro Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Protocol – A Causal Approach to Metabolic Studies
In the realm of drug development, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a fundamental prerequisite for predicting its efficacy, safety, and potential for drug-drug interactions. Propranolol, a non-selective beta-adrenergic receptor antagonist, serves as a classic model compound for these investigations due to its extensive and varied metabolism. This guide eschews a rigid, templated approach. Instead, it is structured to provide a deep, mechanistic understanding of why specific experimental choices are made when studying propranolol's in vitro metabolism, with a particular focus on the critical aspect of cross-species differences. Our narrative is built upon the pillars of technical accuracy, field-proven insights, and authoritative scientific grounding, empowering you to design, execute, and interpret in vitro metabolism studies with confidence and scientific rigor.
The Metabolic Landscape of Propranolol: A Tale of Two Phases
Propranolol undergoes extensive biotransformation, primarily in the liver, through two main phases of metabolism.[1] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[1][2]
Phase I Metabolism: The Oxidative Pathways
The initial metabolic attack on propranolol is dominated by oxidative reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1][3][4] The primary routes of Phase I metabolism for propranolol are:
-
Ring Oxidation (Hydroxylation): This is a major pathway, leading to the formation of pharmacologically active and inactive metabolites. The most significant hydroxylation occurs at the 4-position of the naphthalene ring, producing 4-hydroxypropranolol.[5][6] Other sites of hydroxylation include the 5- and 7-positions.[7][8]
-
Side-Chain Oxidation (N-dealkylation): This pathway involves the removal of the isopropyl group from the nitrogen atom, resulting in N-desisopropylpropranolol.[5][6]
The specific CYP isoforms responsible for these reactions have been extensively studied:
-
CYP2D6: This is the principal enzyme responsible for the ring hydroxylation of propranolol, particularly the formation of 4-hydroxypropranolol.[3][5][9][10] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in propranolol metabolism and clinical response.[5]
-
CYP1A2: This isoform is the primary catalyst for the N-desisopropylation of propranolol.[3][5][9][11] It also contributes to a lesser extent to ring hydroxylation.[5][10]
Phase II Metabolism: The Conjugative Pathways
Following Phase I oxidation, or in some cases directly, propranolol and its metabolites undergo Phase II conjugation reactions. The most prominent of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][5][12]
-
Glucuronidation: Both the parent propranolol molecule and its hydroxylated metabolites can be conjugated with glucuronic acid.[1][12][13] This process significantly increases the water solubility of the compounds, preparing them for renal excretion. Several UGT isoforms are involved in propranolol glucuronidation, including UGT1A9, UGT1A10, UGT2B4, and UGT2B7.[12]
The interplay between Phase I and Phase II enzymes is crucial in determining the overall metabolic profile and clearance of propranolol.
Caption: Overview of the primary Phase I and Phase II metabolic pathways of propranolol.
The Rationale for In Vitro Cross-Species Comparison
Preclinical drug development heavily relies on animal models to predict human pharmacokinetics. However, significant species differences in drug metabolism can lead to misleading extrapolations. In vitro studies using subcellular fractions or cells from different species are indispensable for identifying these differences early in the drug discovery process. For propranolol, in vitro studies have revealed notable variations in metabolite profiles across species such as human, dog, mouse, rat, and monkey.[14] For instance, some metabolites have been identified as being specific to dogs and monkeys.[14] These differences often stem from variations in the expression levels and catalytic activities of CYP and UGT enzymes among species.
Understanding these species-specific metabolic pathways is critical for:
-
Selecting the most appropriate animal model for preclinical safety and efficacy studies.
-
Identifying potential human-specific metabolites that may have unique pharmacological or toxicological properties.
-
Improving the accuracy of in vitro-in vivo extrapolation (IVIVE) to predict human clearance.
Core In Vitro Methodologies: A Step-by-Step Guide
A tiered approach is often employed to characterize the in vitro metabolism of a compound like propranolol. This typically starts with broader screening systems and progresses to more specific, mechanistic studies.
Tier 1: Metabolic Stability and Profiling in Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP and UGT enzymes, making them a cost-effective and widely used in vitro tool for drug metabolism studies.[15][16][17]
Experimental Objective: To determine the rate of metabolism (metabolic stability) of propranolol and to identify the major metabolites formed in liver microsomes from different species (e.g., human, rat, dog, monkey).
Protocol: Propranolol Metabolic Stability Assay in Liver Microsomes
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) from the desired species.
-
Propranolol (final concentration typically 1 µM, dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration kept below 1%).
-
-
-
Pre-incubation: Pre-warm the incubation mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixtures. For UGT-mediated metabolism, alamethicin (a pore-forming agent) and UDPGA (the glucuronic acid donor) should be included.
-
Incubation: Incubate the reactions at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analytical Method: Analyze the disappearance of propranolol and the formation of its metabolites over time using a validated LC-MS/MS method.[6][12]
Data Analysis and Interpretation:
-
Metabolic Stability: Plot the natural logarithm of the percentage of propranolol remaining versus time. The slope of the linear portion of this plot gives the rate constant of metabolism (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.
-
Metabolite Profiling: Identify and quantify the major metabolites formed at each time point. This provides a qualitative and semi-quantitative comparison of the metabolic profiles across different species.
Tier 2: Reaction Phenotyping – Identifying the Key Enzymatic Players
Once the major metabolic pathways are identified, the next crucial step is to determine which specific enzymes are responsible for these transformations.
Experimental Objective: To identify the specific CYP and UGT isoforms involved in the metabolism of propranolol.
Approaches for Reaction Phenotyping:
-
Correlation Analysis: The rate of propranolol metabolism is correlated with the activity of specific CYP isoforms (measured using probe substrates) in a panel of individual human liver microsomes. A strong correlation suggests the involvement of that particular CYP.
-
Inhibition Studies:
-
Chemical Inhibition: Use selective chemical inhibitors for different CYP isoforms to see which ones block the metabolism of propranolol. For example, quinidine is a potent inhibitor of CYP2D6, while furafylline is selective for CYP1A2.[9][10]
-
Immunoinhibition: Use antibodies that specifically bind to and inhibit the activity of a particular CYP isoform.[9]
-
-
Recombinant Enzymes: Incubate propranolol with individual recombinant human CYP or UGT enzymes expressed in a heterologous system (e.g., insect cells or E. coli).[2][18][19] This is the most direct method to confirm the involvement of a specific enzyme.
Protocol: Propranolol Metabolism using Recombinant Human CYPs
-
Incubation Setup: Similar to the microsome incubation, but replace the liver microsomes with a specific recombinant human CYP enzyme (e.g., rCYP2D6 or rCYP1A2) and a source of NADPH-cytochrome P450 reductase.
-
Reaction Conditions: Follow the same pre-incubation, initiation, incubation, and termination steps as described for the liver microsome assay.
-
Analysis: Analyze the samples by LC-MS/MS to measure the formation of the specific metabolite of interest (e.g., 4-hydroxypropranolol for rCYP2D6, N-desisopropylpropranolol for rCYP1A2).
Caption: A tiered workflow for in vitro propranolol metabolism studies.
Data Presentation: Comparative Metabolic Profiles
Summarizing the quantitative data from cross-species metabolism studies in a clear and concise table is essential for easy comparison and interpretation.
Table 1: In Vitro Metabolism of Propranolol in Liver Microsomes from Different Species
| Species | In Vitro Half-life (t½, min) | Major Metabolites Detected | Relative Abundance of Major Metabolites |
| Human | [Insert experimental value] | 4-Hydroxypropranolol, N-Desisopropylpropranolol, Propranolol Glucuronide | 4-OHP > N-DIP > PG |
| Rat | [Insert experimental value] | 4-Hydroxypropranolol, N-Desisopropylpropranolol | 4-OHP ≈ N-DIP |
| Dog | [Insert experimental value] | 4-Hydroxypropranolol, N-Desisopropylpropranolol, [Species-specific metabolite A] | N-DIP > 4-OHP > Metabolite A |
| Monkey | [Insert experimental value] | 4-Hydroxypropranolol, N-Desisopropylpropranolol, [Species-specific metabolite B] | 4-OHP > N-DIP > Metabolite B |
Note: The relative abundance is illustrative and should be determined experimentally.
Conclusion: Synthesizing In Vitro Data for Predictive Drug Development
The in vitro study of propranolol metabolism across different species provides a powerful framework for understanding the complexities of drug biotransformation. By employing a systematic, tiered approach—from broad screening in liver microsomes to detailed mechanistic studies with recombinant enzymes—researchers can build a comprehensive metabolic map of a drug candidate. This knowledge is not merely academic; it is a critical component of modern drug development, enabling more informed decisions on candidate selection, preclinical model choice, and the prediction of human pharmacokinetics. The principles and protocols outlined in this guide, grounded in scientific integrity and a causal understanding of experimental design, will empower you to navigate the intricate landscape of drug metabolism with precision and confidence.
References
-
Investigations on the phase II metabolism of propranolol and hydroxypropranolols - Refubium - Freie Universität Berlin. Available at: [Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC - NIH. Available at: [Link]
-
Propranolol Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
-
Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses. ResearchGate. Available at: [Link]
-
Structure of propranolol and the major sites of metabolism of propranolol. ResearchGate. Available at: [Link]
-
Propranolol Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
-
In vitro formation of phase I and II metabolites of propranolol and determination of their structures using chemical derivatization and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. PubMed. Available at: [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]
-
CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. PubMed. Available at: [Link]
-
Recombinant Human Cytochrome P450 Monooxygenases for Drug Metabolite Synthesis. PubMed. Available at: [Link]
-
Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses - PMC. Available at: [Link]
-
Species differences in the disposition of propranolol prodrugs derived from hydrolase activity in intestinal mucosa. PubMed. Available at: [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. Available at: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
Metabolites of propranolol broken down by species. ResearchGate. Available at: [Link]
-
Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. MDPI. Available at: [Link]
-
Recombinant Cytochrome P450 (rCYP) Enzymes | BACTOSOMES®. BioIVT. Available at: [Link]
-
Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. Available at: [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]
-
Metabolism of propranolol by rat liver microsomes and its inhibition by phenothiazine and tricyclic antidepressant drugs. PubMed. Available at: [Link]
-
Microbial production of phase I and phase II metabolites of propranolol. Available at: [Link]
-
Rapid Characterization of the Major Drug-Metabolizing Human Hepatic Cytochrome P-450 Enzymes Expressed in Escherichia Coli. PubMed. Available at: [Link]
-
Propranolol oxidation by human liver microsomes--the use of cumene hydroperoxide to probe isoenzyme specificity and regio- and stereoselectivity. PubMed. Available at: [Link]
-
In vitro drug metabolism using liver microsomes. PubMed. Available at: [Link]
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Rapid characterization of the major drug-metabolizing human hepatic cytochrome P-450 enzymes expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro formation of phase I and II metabolites of propranolol and determination of their structures using chemical derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioivt.com [bioivt.com]
An In-Depth Technical Guide to 5'-Hydroxypropranolol: Synthesis, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxypropranolol is a significant human metabolite of the widely prescribed beta-blocker, propranolol. As the study of drug metabolites is crucial for a comprehensive understanding of a drug's efficacy, safety, and disposition, this guide provides a detailed technical overview of 5'-Hydroxypropranolol. We will delve into its chemical identity, synthesis, metabolic pathways, analytical quantification, and pharmacological relevance, offering valuable insights for professionals in pharmaceutical research and development.
Core Chemical Identifiers and Physicochemical Properties
A precise understanding of a compound's chemical identity is fundamental for any scientific investigation. Herein, we present the core chemical identifiers for 5'-Hydroxypropranolol.
| Identifier | Value | Source |
| CAS Number | 81907-82-6 | |
| IUPAC Name | 5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol | |
| Chemical Formula | C₁₆H₂₁NO₃ | |
| Molecular Weight | 275.3 g/mol | |
| SMILES String | OC(CNC(C)C)COC1=CC=CC2=C1C=CC=C2O | |
| InChIKey | WMYPGILKDMWISO-UHFFFAOYSA-N |
Metabolic Formation and Significance
5'-Hydroxypropranolol is a primary product of the phase I metabolism of propranolol. This biotransformation is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. The formation of 5'-hydroxypropranolol, along with other hydroxylated metabolites like 4'-hydroxypropranolol, is a key step in the clearance of propranolol from the body.
The rate of formation of 5'-hydroxypropranolol can be indicative of an individual's CYP2D6 phenotype, which can range from poor to ultrarapid metabolizers. Consequently, the concentration of this metabolite has potential as a clinical biomarker for CYP2D6 activity, which could aid in personalizing propranolol dosage regimens to optimize therapeutic outcomes and minimize adverse effects.
Following its formation, 5'-hydroxypropranolol undergoes phase II metabolism, primarily through glucuronidation, to form more water-soluble conjugates that are readily excreted in the urine.
Metabolic pathway of propranolol to 5'-hydroxypropranolol and its subsequent glucuronidation.
Synthesis of 5'-Hydroxypropranolol
The availability of pure 5'-hydroxypropranolol is essential for its use as an analytical standard and for in-depth pharmacological studies. While chemical synthesis can be challenging, enzymatic synthesis offers a highly regioselective and efficient alternative.
Enzymatic Synthesis Using an Evolved Peroxygenase
An evolved, self-sufficient peroxygenase from the fungus Agrocybe aegerita has been successfully employed for the selective synthesis of 5'-hydroxypropranolol[1][2]. This biocatalytic approach offers high yields and avoids the harsh conditions and byproducts associated with traditional chemical synthesis[1][2].
Experimental Protocol: Enzymatic Synthesis and Quantification
-
Reaction Setup:
-
Prepare a reaction mixture containing propranolol (e.g., 10 mM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add the purified evolved peroxygenase enzyme.
-
Initiate the reaction by adding a source of hydrogen peroxide (e.g., an in situ generation system using methanol as a sacrificial electron donor)[1].
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by heat inactivation (e.g., 70°C for 10 minutes).
-
Centrifuge the sample to remove any precipitated enzyme.
-
The supernatant containing 5'-hydroxypropranolol can be directly used for analysis or further purification.
-
-
HPLC Quantification:
-
Column: Waters Xterra RP18 column (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Quantification: Based on a calibration curve generated using a 5'-hydroxypropranolol standard.
-
Workflow for the enzymatic synthesis and HPLC quantification of 5'-hydroxypropranolol.
Analytical Methods for Quantification in Biological Matrices
Accurate and sensitive quantification of 5'-hydroxypropranolol in biological samples, such as plasma, is essential for pharmacokinetic studies and for its evaluation as a biomarker. While HPLC with UV detection is suitable for quantifying the product of a synthesis reaction, more sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required for the low concentrations typically found in biological fluids.
Key Considerations for LC-MS/MS Method Development:
-
Sample Preparation: An efficient extraction method is crucial to remove interfering substances from the plasma matrix. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate 5'-hydroxypropranolol from its isomers and other metabolites.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity needed for bioanalysis. Specific precursor-to-product ion transitions for 5'-hydroxypropranolol and a suitable internal standard must be optimized.
While a specific, fully detailed and validated LC-MS/MS protocol for 5'-hydroxypropranolol was not found in the provided search results, methods for the simultaneous quantification of propranolol and its other hydroxylated metabolites in human plasma have been published and can serve as a strong starting point for method development[3].
Pharmacological Activity
Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors[4]. These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, trigger a signaling cascade that leads to various physiological responses, including increased heart rate and contractility[5]. By blocking these receptors, propranolol reduces cardiac workload, making it effective in treating conditions like hypertension and angina[5].
While the pharmacological activity of 4'-hydroxypropranolol has been more extensively studied, it is reported that 5'-hydroxypropranolol is equipotent to the parent drug, propranolol, as a beta-receptor antagonist[6]. This suggests that 5'-hydroxypropranolol likely contributes to the overall therapeutic effect of propranolol. However, detailed studies on its binding affinity (Ki or IC50 values) at β1 and β2 receptors and its functional activity profile (e.g., antagonist versus partial agonist) are not extensively available in the public domain.
Simplified signaling pathway of beta-adrenergic receptors and the antagonistic action of propranolol and its active metabolite.
Conclusion
5'-Hydroxypropranolol is a key metabolite in the disposition of propranolol, with significant pharmacological activity and potential as a biomarker for CYP2D6-mediated drug metabolism. This guide has provided a comprehensive overview of its chemical properties, metabolic formation, synthesis, and analytical considerations. Further research into its specific pharmacological profile and the development of validated bioanalytical methods will continue to enhance our understanding of its role in the clinical effects of propranolol and its utility in personalized medicine.
References
-
Gomez de Santos, P., Cañellas, M., Tieves, F., Younes, S. H., Molina-Espeja, P., Hofrichter, M., ... & Alcalde, M. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis, 8(5), 4789-4799. [Link]
-
Tecan. Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. [Link]
-
Le, T. H., Nguyen, T. T. T., Tran, T. D., & Vo, D. D. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-10. [Link]
-
Jahodář, L., & Pávek, P. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 723. [Link]
-
CVPharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]
-
Glennon, R. A., Westkaemper, R. B., & Bartyzel, P. (1997). The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine. Molecular pharmacology, 52(4), 736–743. [Link]
-
Al-Subeihi, A. A., Al-Amoudi, W. M., Al-Ghamdi, K. M., Al-Otaibi, K. E., & Al-Eryani, Y. A. (2014). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. Journal of Chromatographic Science, 52(8), 845-852. [Link]
-
Rowland, K., Yeo, W. W., Ellis, S. W., Chadwick, I. G., Haq, I., Lennard, M. S., ... & Tucker, G. T. (1994). Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol. British journal of clinical pharmacology, 38(1), 9–14. [Link]
-
Leatherbarrow, R. J. (1970). β-Adrenoceptor blocking agents and responses to adrenaline and 5-hydroxytryptamine in rat isolated stomach and uterus. British journal of pharmacology, 40(3), 577–587. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Wang, C. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC advances, 8(71), 40689–40697. [Link]
-
Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv. [Link]
-
Tyndale, R. F., & Miksys, S. L. (2020). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British Journal of Pharmacology, 177(7), 1641-1655. [Link]
-
Pittman, R. N., & Molinoff, P. B. (1983). High-affinity binding of agonists to beta-adrenergic receptors on intact cells. Proceedings of the National Academy of Sciences, 80(12), 3553-3557. [Link]
-
van der Staay, F. J. M., Schuurman, T., & van Rijn, C. M. (2023). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Utrecht University. [Link]
-
Zhang, Y., Li, Y., Wang, Y., & Wang, C. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13271. [Link]
-
Kinne, M., Ullrich, R., & Hofrichter, M. (2009). Regioselective preparation of 5-hydroxypropranolol and 4'-hydroxydiclofenac with a fungal peroxygenase. Bioorganic & medicinal chemistry letters, 19(11), 3077–3079. [Link]
-
Gomez de Santos, P., Cañellas, M., Tieves, F., Younes, S. H., Molina-Espeja, P., Hofrichter, M., ... & Alcalde, M. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis, 8(5), 4789-4799. [Link]
-
Gandhimathi, R., Avani, K. G., & Vijey Aanandhi, M. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(9), 4286-4294. [Link]
-
Tyndale, R. F., & Miksys, S. L. (2020). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British journal of pharmacology, 177(7), 1641–1655. [Link]
-
ResearchGate. Calculated physicochemical properties. [Link]
-
Gaedigk, A., Sangkuhl, K., Whirl-Carrillo, M., Klein, T., & Leeder, J. S. (2017). A Urinary Biomarker Associated With CYP2D6 Activity. Clinical pharmacology and therapeutics, 101(3), 386–393. [Link]
-
Wellstein, A., & Pitschner, H. F. (1988). Beta adrenoceptor subtype binding activity in plasma and beta blockade by propranolol and beta-1 selective bisoprolol in humans. Evaluation with Schild-plots. Naunyn-Schmiedeberg's archives of pharmacology, 338(4), 438–446. [Link]
-
PubChem. (+-)-4-Hydroxypropranolol. [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
-
ResearchGate. Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. [Link]
Sources
- 1. lifesciences.tecan.com [lifesciences.tecan.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5'-Hydroxypropranolol in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5'-hydroxypropranolol, a primary metabolite of propranolol, in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, drug metabolism research, and clinical trials. The method also allows for the simultaneous analysis of the parent drug, propranolol, and another major metabolite, 4'-hydroxypropranolol. A simple protein precipitation extraction procedure is employed, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, propranolol-d7, ensures high accuracy and precision. This document provides a comprehensive, step-by-step protocol, including the preparation of reagents, sample processing, and detailed LC-MS/MS parameters, and adheres to the principles of bioanalytical method validation as outlined by regulatory agencies.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] The therapeutic and toxicological effects of propranolol are influenced by its extensive metabolism in the liver, which is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2.[2] This metabolic activity results in the formation of several metabolites, with 4'-hydroxypropranolol and 5'-hydroxypropranolol being among the most significant. The quantification of these metabolites in plasma is crucial for a comprehensive understanding of propranolol's pharmacokinetics, pharmacodynamics, and potential drug-drug interactions.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[5] This application note details a robust LC-MS/MS method for the simultaneous determination of propranolol, 4'-hydroxypropranolol, and 5'-hydroxypropranolol in human plasma. The causality behind the experimental choices is explained to provide a deeper understanding of the method's principles. The protocol is designed to be self-validating by incorporating an internal standard and adhering to established bioanalytical validation guidelines.
Materials and Reagents
Chemicals and Solvents
-
Propranolol hydrochloride (≥99% purity)
-
4'-Hydroxypropranolol (≥98% purity)
-
5'-Hydroxypropranolol (≥98% purity)
-
Propranolol-d7 hydrochloride (internal standard, IS) (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Equipment
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Pipettes and tips
-
1.5 mL polypropylene microcentrifuge tubes
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
The preparation of accurate standard solutions is fundamental to the reliability of the quantitative analysis. It is recommended to prepare stock solutions from neat materials and then perform serial dilutions to create working solutions.
Protocol 3.1.1: Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of propranolol, 4'-hydroxypropranolol, 5'-hydroxypropranolol, and propranolol-d7 into separate volumetric flasks.
-
Dissolve the compounds in methanol to a final concentration of 1 mg/mL.
-
Store the stock solutions at -20°C, protected from light.
Protocol 3.1.2: Intermediate and Working Standard Preparation
-
Prepare an intermediate stock solution of the analytes (propranolol, 4'-hydroxypropranolol, and 5'-hydroxypropranolol) by diluting the primary stock solutions with 50:50 (v/v) methanol:water.
-
Prepare a separate intermediate stock solution for the internal standard (propranolol-d7).
-
From the intermediate stock solutions, prepare a series of working standard solutions by serial dilution with 50:50 (v/v) methanol:water to cover the desired calibration range.
Preparation of Calibration Standards and Quality Control Samples
To account for matrix effects, calibration standards and quality control (QC) samples must be prepared in the same biological matrix as the unknown samples.[3][6]
Protocol 3.2.1: Calibration Curve and QC Sample Preparation
-
Spike the appropriate working standard solutions into blank human plasma to achieve the final desired concentrations for the calibration curve. A typical calibration range could be 1-500 ng/mL.
-
Similarly, prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 400 ng/mL).
-
Aliquots of these prepared plasma samples can be stored at -80°C.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[7][8] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes of interest in the solution.
Caption: Protein Precipitation Workflow for Plasma Samples.
Protocol 3.3.1: Step-by-Step Sample Extraction
-
To 100 µL of plasma sample (calibration standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL propranolol-d7 in 50:50 methanol:water).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Dilute the supernatant with 100 µL of ultrapure water to reduce the organic solvent concentration, which improves peak shape during chromatography.
-
Cap the vials and place them in the autosampler for analysis.
LC-MS/MS Method
The following parameters provide a starting point for the analysis. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography Conditions
A gradient elution is employed to achieve good separation of the parent drug from its more polar metabolites.[9]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode, and data is acquired in the Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[5]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Capillary Temp. | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Turbo) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Argon |
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Propranolol | 260.2 | 116.1 | 100 | Optimize for system |
| 4'-Hydroxypropranolol | 276.2 | 116.1 | 100 | Optimize for system |
| 5'-Hydroxypropranolol | 276.2 | 72.0 | 100 | Optimize for system |
| Propranolol-d7 (IS) | 267.2 | 116.1 | 100 | Optimize for system |
Note: The product ion m/z 116.1 corresponds to the common isopropylamine side-chain fragment. For 5'-hydroxypropranolol, m/z 72.0 can provide additional specificity. Collision energies should be optimized for the specific instrument being used to maximize signal intensity.
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability, following guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH) M10.
Caption: Key Parameters for Bioanalytical Method Validation.
The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.
-
Accuracy and Precision: Assessed at the LLOQ, low, medium, and high QC concentrations, with acceptance criteria typically within ±15% (±20% for LLOQ).
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery and Matrix Effect: To evaluate the efficiency of the extraction process and the influence of the plasma matrix on ionization.
-
Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of 5'-hydroxypropranolol, 4'-hydroxypropranolol, and propranolol in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality data for pharmacokinetic and metabolic studies of propranolol.
References
-
Agilent Technologies. (2019). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. Available at: [Link]
-
He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(36), 20196-20203. Available at: [Link]
-
He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. [PMC - NIH]. Available at: [Link]
-
He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. Available at: [Link]
-
Utrecht University Repository. (2023). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Available at: [Link]
-
LCGC. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Available at: [Link]
-
PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. Available at: [Link]
-
ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. Available at: [Link]
-
Nishioka, M. G., & Relling, M. V. (1997). Clinical pharmacokinetics of propranolol. Clinical pharmacokinetics, 32(5), 333-363. Available at: [Link]
-
Xu, X., et al. (2004). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Journal of mass spectrometry, 39(8), 859-869. Available at: [Link]
-
Wikipedia. (n.d.). Propranolol. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Quora. (n.d.). Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys? Available at: [Link]
-
ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Propranolol. In: StatPearls [Internet]. Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Available at: [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]
-
Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Application Note: The Critical Role of 5'-Hydroxypropranolol as a Reference Standard in Pharmaceutical Analysis
Abstract
This technical guide provides a comprehensive overview of the strategic use of 5'-hydroxypropranolol as a reference standard in the analytical testing of propranolol-based pharmaceuticals. Propranolol, a widely prescribed beta-adrenergic antagonist, undergoes extensive metabolism, forming several hydroxylated derivatives. Among these, 5'-hydroxypropranolol is a significant metabolite whose accurate quantification is essential for comprehensive pharmacokinetic, bioequivalence, and safety assessments. This document outlines the metabolic relevance of 5'-hydroxypropranolol, the regulatory imperative for its characterization, and detailed, field-proven protocols for its application in quantitative analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Metabolic Landscape of Propranolol
Propranolol is a cornerstone therapeutic agent for a range of cardiovascular conditions, including hypertension, angina pectoris, and certain arrhythmias[1][2]. Upon oral administration, propranolol is subject to extensive first-pass metabolism in the liver, leading to low systemic bioavailability and significant inter-individual variability in plasma concentrations[3][4][5]. The metabolic pathways are complex and primarily mediated by the cytochrome P450 (CYP) enzyme system[6][7].
The primary metabolic routes include:
-
Ring Hydroxylation: Catalyzed mainly by CYP2D6, this pathway produces hydroxylated metabolites, most notably 4-hydroxypropranolol, which is pharmacologically active, and 5'-hydroxypropranolol[6][7][8].
-
Side-Chain Oxidation: N-dealkylation of the isopropylamine side chain, primarily via CYP1A2, results in metabolites like N-desisopropylpropranolol[6][8].
-
Glucuronidation: Direct conjugation of the propranolol molecule is another significant elimination pathway[7].
While 4-hydroxypropranolol has been extensively studied due to its beta-blocking activity, the characterization of other metabolites like 5'-hydroxypropranolol is crucial for a complete understanding of the drug's disposition and for meeting regulatory expectations[9]. The accurate measurement of these metabolites is fundamental to modern drug development and regulatory compliance.
The Imperative for Metabolite Reference Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) emphasize the need to evaluate the safety of drug metabolites observed in humans[10][11]. Specifically, "disproportionate metabolites"—those found at higher concentrations in humans than in the animal species used for nonclinical safety testing—require thorough toxicological assessment[12][13].
This regulatory landscape necessitates the availability of high-purity reference standards for significant metabolites. A well-characterized reference standard is the bedrock of any quantitative bioanalytical method, ensuring the accuracy, precision, and reproducibility of the data generated in pivotal studies. The synthesis and purification of metabolites like 5'-hydroxypropranolol are therefore critical early-stage development activities[14][15].
Key Applications Requiring 5'-Hydroxypropranolol Reference Standard:
-
Pharmacokinetic (PK) Studies: To accurately define the absorption, distribution, metabolism, and excretion (ADME) profile of propranolol and its metabolic fate.
-
Bioequivalence (BE) Studies: To compare the bioavailability of a generic propranolol formulation against a reference product, requiring the quantification of both the parent drug and major metabolites[2][4][16].
-
Drug-Drug Interaction (DDI) Studies: To investigate how co-administered drugs affect the metabolic profile of propranolol.
-
Safety Assessment: To correlate exposure levels of 5'-hydroxypropranolol with potential toxicological findings.
Physicochemical Properties and Handling of 5'-Hydroxypropranolol Standard
A reference standard must be thoroughly characterized. The information is typically provided in a Certificate of Analysis (CoA).
| Property | Value | Source |
| Chemical Name | 1-(isopropylamino)-3-(5-hydroxynaphthalen-1-yloxy)propan-2-ol | [17][18] |
| CAS Number | 81907-82-6 | [17] |
| Molecular Formula | C₁₆H₂₁NO₃ | [17] |
| Molecular Weight | 275.34 g/mol | [17] |
| Appearance | Typically an off-white to pale yellow solid | Manufacturer's CoA |
| Purity | ≥98% (typically by HPLC) | Manufacturer's CoA |
| Storage | Store at -20°C, protected from light and moisture | Manufacturer's CoA |
Protocol 1: Preparation of Stock and Working Standard Solutions
Causality: The accuracy of the entire analytical run depends on the precise preparation of the stock solution. Using a calibrated balance and high-purity solvents minimizes error. Serial dilutions are performed to create working solutions for constructing the calibration curve and quality control (QC) samples.
-
Stock Solution (e.g., 1 mg/mL): a. Allow the 5'-hydroxypropranolol reference standard vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Accurately weigh approximately 10 mg of the standard into a 10 mL volumetric flask. c. Dissolve the standard in a small volume of methanol and sonicate for 5 minutes to ensure complete dissolution. d. Bring the flask to volume with methanol and mix thoroughly. This is your Primary Stock Solution. e. Store the stock solution at -20°C in an amber vial.
-
Working Solutions: a. Prepare a series of working solutions by serially diluting the Primary Stock Solution with a 50:50 (v/v) mixture of methanol and water. b. These working solutions will be used to spike into the biological matrix (e.g., human plasma) to prepare calibration standards and QC samples across the desired analytical range (e.g., 0.1 ng/mL to 100 ng/mL).
Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity. For therapeutic drug monitoring and pharmacokinetic studies where concentrations are low (ng/mL), LC-MS/MS is the gold standard[8][19][20].
RP-HPLC with UV Detection
This method is suitable for determining higher concentrations of 5'-hydroxypropranolol, such as in in-vitro metabolism studies or for purity assessment of the reference standard itself.
Protocol 2: Reversed-Phase HPLC-UV Method
Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains propranolol and its metabolites. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, allows for the elution and separation of the analytes based on their polarity. The acidic pH ensures that the amine group on 5'-hydroxypropranolol is protonated, leading to sharp, symmetrical peaks.
-
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[21].
-
-
Chromatographic Conditions:
-
Sample Preparation (from a simple matrix): a. Dilute the sample in the mobile phase. b. Filter through a 0.45 µm syringe filter before injection.
LC-MS/MS for Bioanalysis
For the quantification of 5'-hydroxypropranolol in complex biological matrices like plasma, LC-MS/MS offers unparalleled sensitivity and specificity by monitoring specific precursor-to-product ion transitions.
Protocol 3: LC-MS/MS Method for Quantification in Human Plasma
Causality: Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma samples. An internal standard (IS), structurally similar to the analyte (e.g., a deuterated analog or a related beta-blocker like bisoprolol), is added to correct for variability during sample preparation and instrument analysis[8]. The use of Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific fragmentation pattern for both the analyte and the IS.
-
Instrumentation & Reagents:
-
Sample Preparation: a. To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of IS working solution (e.g., 50 ng/mL). b. Add 300 µL of acetonitrile to precipitate proteins[8]. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of mobile phase A.
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These must be optimized by infusing the pure 5'-hydroxypropranolol standard and the IS into the mass spectrometer.
-
Hypothetical Example:
-
5'-Hydroxypropranolol: Q1: 276.2 -> Q3: 116.1 (Corresponds to the protonated molecule and a characteristic fragment).
-
Bisoprolol (IS): Q1: 326.2 -> Q3: 116.1.
-
-
-
Method Validation and Data Interpretation
Any analytical method using the 5'-hydroxypropranolol reference standard for regulatory submissions must be validated according to ICH M10 guidelines.
Example Calibration Curve Data:
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.2 | 1,580 | 850,000 | 0.00186 |
| 0.5 | 4,100 | 865,000 | 0.00474 |
| 1.0 | 8,050 | 845,000 | 0.00953 |
| 5.0 | 42,300 | 855,000 | 0.04947 |
| 20.0 | 165,000 | 860,000 | 0.19186 |
| 50.0 | 418,000 | 850,000 | 0.49176 |
| 100.0 | 845,000 | 852,000 | 0.99178 |
The resulting calibration curve (Area Ratio vs. Concentration) should demonstrate linearity with a correlation coefficient (r²) > 0.99. The concentration of 5'-hydroxypropranolol in unknown samples is then calculated from this curve.
Conclusion
The 5'-hydroxypropranolol reference standard is an indispensable tool in the development and lifecycle management of propranolol-containing drug products. Its correct use within validated analytical frameworks, such as the HPLC and LC-MS/MS protocols detailed herein, ensures the generation of high-quality, reliable data. This data is fundamental for understanding the complete pharmacokinetic profile of propranolol, satisfying stringent regulatory requirements for safety and efficacy, and ultimately, ensuring patient safety.
References
-
He, H., Li, L., Zhao, L., Sun, N., Zhang, M., Cheng, Y., Yu, L., Ma, L., & Wang, X. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(70), 40185–40193. [Link]
-
Gandhimathi, R., Avani, K. G., & Vijey Aanandhi, M. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(9), 4286-4294. [Link]
-
Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Application Note. [Link]
-
Gómez de Santos, P., Cañellas, M., Tieves, F., Younes, S. H. H., Molina-Espeja, P., Hofrichter, M., Hollmann, F., Guallar, V., & Alcalde, M. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis, 8(6), 4789–4799. [Link]
-
Sreekanth, N., et al. (2011). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. International Journal of Pharmaceutical Sciences and Research, 2(6), 1541-1546. [Link]
-
Briant, R. H., & George, C. F. (1974). A bioequivalence study of three preparations of propranolol. British Journal of Clinical Pharmacology, 1(2), 145–148. [Link]
-
John, D. N. (1982). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 7(6), 469-489. [Link]
-
He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. National Institutes of Health. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Srikanth, M. V., et al. (2010). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. [Link]
-
PharmGKB. Propranolol Pathway, Pharmacokinetics. [Link]
-
Rolim, L. A., et al. (2017). Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. Redalyc. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
-
Tecan Life Sciences. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. [Link]
-
Ismail, Z., et al. (2004). Bioequivalence Study Of Propranolol Tablets. ResearchGate. [Link]
-
Kumar, A. P., et al. (2016). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. National Institutes of Health. [Link]
-
He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Publishing. [Link]
-
Islam, M. M., et al. (2017). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Institutes of Health. [Link]
-
Ismail, Z., et al. (2004). BIOEQUIVALENCE STUDY OF PROPRANOLOL TABLETS. SciSpace. [Link]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]
-
Sripalakit, P., et al. (2007). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. ResearchGate. [Link]
-
Gomez de Santos, P., et al. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ResearchGate. [Link]
-
Ahmed, H. M., et al. (2020). ASSESSMENT OF PHARMACEUTICAL EQUIVALENCE AND IN VIRTO RELEASE OF SOME PROPRANOLOL HCL TABLET 40MG MARKETED IN SUDAN UNDER BIOWAIVER CONDITIONS. World Journal of Pharmaceutical and Healthcare Research. [Link]
-
International Council for Harmonisation. (n.d.). Multidisciplinary Guidelines. [Link]
-
Spínola, A. C. G., et al. (1998). Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. Brazilian Journal of Medical and Biological Research, 31(5), 655-660. [Link]
-
Veeprho. 5-Hydroxy Propranolol (HCl Salt). [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Propranolol. [Link]
-
Kalam, M. N., et al. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism, 21(2), 89-105. [Link]
-
Ismail, Z., et al. (2004). Bioequivalence Study Of Propranolol Tablets. Electronic Journal of General Medicine, 1(4), 42-47. [Link]
-
Johnson, R. D., & Lewis, R. J. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. scispace.com [scispace.com]
- 3. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. caymanchem.com [caymanchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]
- 9. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. ICH Official web site : ICH [ich.org]
- 12. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. lifesciences.tecan.com [lifesciences.tecan.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioequivalence Study Of Propranolol Tablets - Electronic Journal of General Medicine [ejgm.co.uk]
- 17. medchemexpress.com [medchemexpress.com]
- 18. veeprho.com [veeprho.com]
- 19. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. agilent.com [agilent.com]
Troubleshooting & Optimization
Minimizing matrix effects in LC-MS/MS quantification of 5'-hydroxypropranolol
Welcome to the dedicated technical support resource for the LC-MS/MS quantification of 5'-hydroxypropranolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing matrix effects in bioanalytical assays. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causal factors behind experimental choices, ensuring the development of robust and reliable methods.
Introduction: The Challenge of 5'-Hydroxypropranolol
5'-hydroxypropranolol is a polar metabolite of propranolol, a widely used beta-blocker.[1] Its quantification in biological matrices like plasma is crucial for comprehensive pharmacokinetic studies. However, the inherent polarity of 5'-hydroxypropranolol and the complexity of biological samples present significant challenges, primarily in the form of matrix effects.[2][3] Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components, can severely compromise the accuracy, precision, and sensitivity of an assay.[4] This guide provides a structured approach to identifying, troubleshooting, and minimizing these effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a particular concern for 5'-hydroxypropranolol?
A1: Matrix effects are the interference of non-target compounds in a sample with the ionization of the analyte of interest in the mass spectrometer's ion source.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data integrity.[5] For 5'-hydroxypropranolol, a polar metabolite, the risk of co-elution with highly abundant polar endogenous compounds like phospholipids and salts from biological matrices is significantly high, making it particularly susceptible to matrix effects.[6]
Q2: How can I quantitatively assess the matrix effect in my assay?
A2: The most common method is the post-extraction spike analysis.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a pure solvent.
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. According to regulatory guidelines, the impact of the matrix effect should be minimized to ensure data reliability.[7]
Q3: What is the single most effective strategy to mitigate matrix effects?
A3: While no single solution is universally effective, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[8][9] A SIL-IS, such as 5'-hydroxypropranolol-d7, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[10][11] This allows for accurate correction, as the ratio of the analyte to the IS remains constant.[2] However, it's important to note that a SIL-IS compensates for but does not eliminate ion suppression; significant suppression can still impact assay sensitivity.[6]
Troubleshooting Guide: From Sample to Signal
This section provides a systematic approach to troubleshooting and minimizing matrix effects at each stage of the analytical workflow.
Issue 1: Poor reproducibility and accuracy despite using an internal standard.
This often points to inadequate sample preparation, where the chosen method fails to sufficiently remove interfering matrix components.[12]
Caption: Troubleshooting workflow for sample preparation.
| Technique | Principle | Pros | Cons for 5'-Hydroxypropranolol |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent (e.g., acetonitrile).[13] | Simple, fast, generic.[6] | Non-selective, results in "dirty" extracts with high levels of phospholipids and other interferences.[14] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[15] | Cleaner extracts than PPT.[6] | Can have lower recovery for polar metabolites; requires careful optimization of solvent and pH.[6] |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent and elution with a solvent.[2] | Provides the cleanest extracts and can concentrate the analyte. | Requires more extensive method development. |
| Phospholipid Removal (PLR) | Specific removal of phospholipids using specialized plates or cartridges.[16] | Effectively removes a major source of ion suppression.[17] Can be integrated with PPT.[18] | Adds a step and cost to the sample preparation process. |
Recommendation: For 5'-hydroxypropranolol, a simple protein precipitation is often insufficient. Start with a robust Solid-Phase Extraction (SPE) method. If SPE is not feasible, combine protein precipitation with a dedicated phospholipid removal step.[14]
This protocol is a starting point and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 500 µL of pre-treated plasma sample (plasma diluted 1:1 with 4% phosphoric acid).
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute 5'-hydroxypropranolol with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
Issue 2: Analyte peak shows significant ion suppression even with a clean sample.
This suggests that the chromatographic separation is insufficient to resolve 5'-hydroxypropranolol from co-eluting matrix components.[12]
Caption: Troubleshooting workflow for chromatography.
Traditional reversed-phase (RP) liquid chromatography often provides poor retention for polar compounds like 5'-hydroxypropranolol, causing them to elute early in the chromatogram, often with endogenous interferences.[19][20]
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that utilizes a polar stationary phase and a mobile phase with a high organic content.[21][22] This provides enhanced retention for polar analytes, moving them away from the solvent front and separating them from less polar matrix components.[23]
Table: Comparison of RP-LC and HILIC for 5'-Hydroxypropranolol
| Parameter | Reversed-Phase (RP) LC | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, amide) |
| Mobile Phase | High aqueous content | High organic content (>80% acetonitrile) |
| Retention | Poor for 5'-hydroxypropranolol | Strong for 5'-hydroxypropranolol |
| Elution of Interferences | Polar interferences elute early | Non-polar interferences elute early |
| MS Sensitivity | Good | Often enhanced due to high organic content aiding desolvation |
Recommendation: If you are observing ion suppression with an RP-LC method, switching to a HILIC column is a highly effective strategy to improve separation and reduce matrix effects.[19]
Self-Validating Systems: Building a Robust Assay
A trustworthy bioanalytical method is a self-validating system. This is achieved by incorporating rigorous quality control checks throughout the method validation and sample analysis process, as recommended by regulatory bodies.[7][24]
Key Validation Parameters for Assessing Matrix Effects:
-
Specificity and Selectivity: Analyze at least six different batches of blank matrix to ensure no endogenous peaks interfere with the analyte or IS.[7]
-
Matrix Factor: Calculated from multiple matrix lots to assess the variability of the matrix effect. The coefficient of variation (%CV) of the IS-normalized matrix factor should be within 15%.
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations should be prepared in the same biological matrix as the study samples.[24][25] Acceptance criteria are typically within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[26]
-
Recovery: The extraction efficiency of the analyte should be consistent and reproducible across the concentration range.
By rigorously validating these parameters, you build confidence that the method is reliable and that the matrix effects are adequately controlled.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. Retrieved from [Link]
-
Dass, C. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(6). Retrieved from [Link]
-
Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from [Link]
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 16(12), 10386-10408. Retrieved from [Link]
-
Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1-18. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Xu, R. N., et al. (2011). Analysis of Polar Metabolites by Hydrophilic Interaction Chromatography–MS/MS. Expert Review of Proteomics, 8(2), 199-213. Retrieved from [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]
-
Gika, H. G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1259, 121-128. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC North America, 39(11), 548-552. Retrieved from [Link]
-
Dolan, J. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC, 43(3), 10-14. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Kushon, S., & Pike, E. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Retrieved from [Link]
-
Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 988, 103-111. Retrieved from [Link]
-
McCalley, D. V. (2017). Hydrophilic-Interaction Chromatography: An Update. LCGC International, 30(4), 10-17. Retrieved from [Link]
-
Li, Y., et al. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 9(2), 998-1005. Retrieved from [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]
-
AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. Retrieved from [Link]
-
American Chemical Society. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(11), 5646-5654. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Advanced Mass Spectrometry-based Analytical Separation Techniques for Probing the Polar Metabolome. Retrieved from [Link]
-
University of Tartu. (2016). Reducing matrix effect. YouTube. Retrieved from [Link]
-
Utrecht University. (n.d.). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Retrieved from [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPE. Retrieved from [Link]
-
ResearchGate. (2025). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
Sources
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. waters.com [waters.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. waters.com [waters.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. books.rsc.org [books.rsc.org]
- 24. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioanalysisforum.jp [bioanalysisforum.jp]
- 26. e-b-f.eu [e-b-f.eu]
Troubleshooting derivatization reactions for hydroxypropranolol analysis
A Senior Application Scientist's Guide to Derivatization and Troubleshooting
Welcome to the technical support center for the analysis of hydroxypropranolol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing derivatization techniques for the quantification of hydroxypropranolol, a key metabolite of propranolol. As Senior Application Scientists, we understand that robust and reliable analytical methods are paramount. This resource synthesizes our in-field experience with established scientific principles to provide you with a comprehensive troubleshooting guide and frequently asked questions. Our goal is to empower you to overcome common challenges and ensure the integrity of your experimental results.
The Rationale for Derivatization in Hydroxypropranolol Analysis
Hydroxypropranolol, with its polar hydroxyl and secondary amine groups, presents a challenge for gas chromatography (GC) analysis due to its low volatility and potential for thermal degradation. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often be employed for direct analysis, derivatization remains a crucial technique in many laboratories for several reasons[1][2]:
-
Enhanced Volatility for GC-MS: Derivatization masks the polar functional groups, significantly increasing the volatility of hydroxypropranolol and making it amenable to GC separation[1].
-
Improved Thermal Stability: The resulting derivatives are often more thermally stable, preventing on-column degradation and ensuring accurate quantification[1].
-
Enhanced Chromatographic Performance: Derivatization can lead to improved peak shape and resolution.
-
Increased Sensitivity: For electron capture detection (ECD), the introduction of halogenated groups through derivatization can dramatically enhance sensitivity.
-
Chiral Resolution: The use of chiral derivatizing agents allows for the separation and quantification of hydroxypropranolol enantiomers on achiral columns[2].
This guide will focus on troubleshooting the derivatization reactions themselves, a critical step in the analytical workflow.
Troubleshooting Guide: Derivatization Reactions for Hydroxypropranolol
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Derivatization Product Detected
Question: I am not seeing a peak for my derivatized hydroxypropranolol, or the peak is very small. What could be the cause?
Answer: This is a common issue that can stem from several factors, from the integrity of your reagents to the reaction conditions. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Reagent Degradation | Derivatizing agents, particularly silylating agents like BSTFA and MSTFA, are highly sensitive to moisture. The presence of water will lead to the hydrolysis of the reagent, rendering it inactive. Solution: Always use fresh, high-purity reagents. Purchase smaller volumes to ensure the stock is not repeatedly exposed to atmospheric moisture. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. |
| Presence of Water in the Sample or Solvent | Any moisture in your sample extract or solvent will compete with hydroxypropranolol for the derivatizing reagent. Solution: Ensure your sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen. Use anhydrous solvents for sample reconstitution and the derivatization reaction. |
| Incomplete Reaction | The derivatization reaction may not have gone to completion due to suboptimal reaction conditions. Solution: Review and optimize your reaction parameters. This includes: Temperature: Some derivatization reactions require heating to proceed efficiently. For example, a common starting point for acylation with TFAA is 60-70°C[1]. Time: Ensure sufficient reaction time. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration. Catalyst: Some reactions, particularly with hindered functional groups, may require a catalyst. For silylation, a small amount of TMCS is often added to BSTFA to increase its reactivity. For acylations, a base like pyridine or triethylamine can be used to scavenge the acid byproduct and drive the reaction forward[3]. |
| Incorrect Reagent for the Functional Groups | Hydroxypropranolol has both hydroxyl (alcoholic and phenolic) and a secondary amine group. The chosen reagent must be reactive towards all these groups if a complete derivatization is desired. Solution: For GC-MS, a strong silylating agent like BSTFA with 1% TMCS is a good choice as it will react with both hydroxyl and amine groups. For acylation, TFAA is also effective for both functionalities[1][3]. |
| Poor Sample Solubility | If your dried sample extract does not dissolve in the derivatization reagent/solvent mixture, the reaction will be inefficient. Solution: If you observe an undissolved residue, consider adding a small amount of an appropriate anhydrous solvent like pyridine or acetonitrile to aid in dissolution before or along with the derivatizing reagent[4]. |
Issue 2: Multiple Peaks for a Single Analyte
Question: I am seeing multiple peaks for what should be a single derivatized hydroxypropranolol. Why is this happening?
Answer: The appearance of multiple peaks can be perplexing, but it usually points to either incomplete derivatization or the formation of different derivative species.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Derivatization | If the derivatization reaction is not complete, you may be seeing peaks for the underivatized hydroxypropranolol, a partially derivatized intermediate (e.g., only one of the hydroxyl groups is derivatized), and the fully derivatized product. Solution: Re-optimize your reaction conditions as described in "Issue 1" to drive the reaction to completion. Increase the reaction time, temperature, or the amount of derivatizing reagent. |
| Formation of Different Isomeric Derivatives | This is particularly relevant for silylation reactions. For example, with compounds that can exist in different tautomeric forms, you might get different silylated isomers. Solution: While less common for hydroxypropranolol, if you suspect this, try altering the reaction conditions (e.g., solvent polarity) which can sometimes favor the formation of a single isomer. |
| Side Reactions | The choice of derivatizing agent is critical. For instance, some reagents might cause unwanted side reactions. It has been noted that with certain derivatizing agents, there is a risk of methylating the secondary amine of 4-hydroxypropranolol instead of the intended derivatization of the hydroxyl group[5]. Solution: Carefully select your derivatizing agent based on the functional groups present. If you suspect side reactions, try a different class of reagent (e.g., switch from an alkylating agent to a silylating agent). |
| Degradation of the Derivative | The derivatized product might be unstable and degrading in the GC inlet or on the column, leading to the appearance of degradation products. Solution: Ensure your GC inlet temperature is not excessively high. Check for active sites in your GC liner and column by injecting a standard mixture of sensitive compounds. If necessary, replace the liner and condition the column. Also, analyze the samples as soon as possible after derivatization, as the stability of some derivatives can be limited. |
Frequently Asked Questions (FAQs)
Q1: Do I always need to derivatize hydroxypropranolol for analysis?
A1: Not necessarily. Modern LC-MS/MS systems are highly sensitive and can often directly measure hydroxypropranolol in biological matrices without derivatization[6][7]. However, if you are using GC-MS, derivatization is almost always required to ensure the analyte is volatile and thermally stable enough for analysis[1]. Derivatization can also be beneficial in LC-MS/MS to improve chromatographic retention and ionization efficiency in some cases.
Q2: My samples are in a biological matrix (plasma, urine). How does this affect derivatization?
A2: Biological matrices can introduce significant challenges, primarily through "matrix effects"[8][9][10]. Endogenous components in the matrix can interfere with the derivatization reaction by consuming the reagent or inhibiting the reaction. They can also co-elute with your analyte and cause ion suppression or enhancement in the mass spectrometer.
To mitigate matrix effects:
-
Efficient Sample Cleanup: Employ a robust sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove as many interfering components as possible before derivatization.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for hydroxypropranolol is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
Q3: I am analyzing total hydroxypropranolol (free and conjugated). What additional steps are needed?
A3: Hydroxypropranolol is extensively metabolized to form glucuronide and sulfate conjugates[2][5][11]. To measure the total concentration, an enzymatic hydrolysis step is required to cleave these conjugates and release the free hydroxypropranolol before extraction and derivatization. This is typically done using β-glucuronidase and sulfatase enzymes[2][12]. It is crucial to optimize the hydrolysis conditions (pH, temperature, incubation time, and enzyme concentration) to ensure complete cleavage of the conjugates.
Q4: How can I verify that my derivatization was successful?
A4: The most definitive way to confirm successful derivatization is by using mass spectrometry.
-
Molecular Ion: Look for the expected molecular ion ([M]+ or [M+H]+) of the derivatized hydroxypropranolol. For example, if you are performing a silylation with BSTFA, you would expect the mass to increase by 72 Da for each trimethylsilyl (TMS) group added.
-
Fragmentation Pattern: The fragmentation pattern of the derivative will be different from the underivatized compound. Familiarize yourself with the expected fragmentation of your specific derivative. For TMS derivatives, characteristic losses of methyl groups (15 Da) and the TMS group itself are common[13].
Q5: What are the best practices for handling derivatization reagents?
A5: Safety and reagent integrity are paramount.
-
Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Many derivatizing reagents are corrosive and/or toxic.
-
Handling: Use dry glassware and syringes. Never introduce a wet needle into a vial of derivatizing reagent.
-
Storage: Store reagents according to the manufacturer's instructions, typically in a cool, dry, and dark place. Tightly seal the vials after use to prevent exposure to moisture and air.
Experimental Protocols
Protocol 1: Silylation of Hydroxypropranolol for GC-MS Analysis
This protocol provides a general guideline for the trimethylsilylation of hydroxypropranolol. Optimization may be required for your specific application.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Internal Standard (e.g., stable isotope-labeled hydroxypropranolol)
-
Dried sample extract
Procedure:
-
To the dried sample extract, add 50 µL of anhydrous pyridine or acetonitrile and the internal standard. Vortex briefly to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Acylation of Hydroxypropranolol for GC-MS Analysis
This protocol is for derivatization using Trifluoroacetic Anhydride (TFAA).
Reagents:
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
Anhydrous Pyridine or Triethylamine (as a catalyst)
-
Internal Standard
-
Dried sample extract
Procedure:
-
Reconstitute the dried sample extract in 100 µL of anhydrous ethyl acetate containing the internal standard.
-
Add 10 µL of anhydrous pyridine.
-
Add 50 µL of TFAA.
-
Cap the vial tightly and heat at 60°C for 20 minutes[1].
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
Visualizing the Workflow
General Workflow for Hydroxypropranolol Analysis via Derivatization
Caption: A generalized workflow for the analysis of hydroxypropranolol using derivatization followed by GC-MS.
Decision Tree for Troubleshooting Low Derivatization Yield
Caption: A decision tree to systematically troubleshoot low or no yield in derivatization reactions.
References
-
Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. [Link]
-
Parr, M. K., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7357. [Link]
-
Parr, M. K., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. PMC. [Link]
-
ResearchGate. Chemical structures of propranolol and 4-hydroxypropranolol enantiomers. [Link]
-
Gietl, Y., et al. (1994). Simultaneous determination of propranolol and 4-hydroxypropranolol enantiomers after chiral derivatization using reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 652(1), 45-52. [Link]
-
ResearchGate. Fragmentation mass spectra of selected metabolites with purposed.... [Link]
-
Utrecht University Repository. (n.d.). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. [Link]
-
de Sousa, R. A., et al. (2018). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Journal of the Brazilian Chemical Society, 29(8), 1644-1653. [Link]
-
Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 396-502. [Link]
-
Fu, C. W., & Mason, W. D. (1989). Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography. Analyst, 114(10), 1219-1223. [Link]
-
ResearchGate. Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. [Link]
-
Clauwaert, C., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 423. [Link]
-
Chromatography Forum. Derivitization Preparation. [Link]
-
LCGC International. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
-
ResearchGate. The mass spectrum of propranolol (molecular weight 259) obtained during.... [Link]
-
ResearchGate. Derivatization reaction optimization. [Link]
-
Restek. GC Troubleshooting. [Link]
-
Mamat, N. S., et al. (2018). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies. [Link]
-
Nováková, L., & Vlčková, H. (2014). The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation. Journal of the American Society for Mass Spectrometry, 25(11), 1934-1944. [Link]
Sources
- 1. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 13. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Propranolol Metabolism Across Species: Human, Dog, Mouse, Rat, and Monkey
Abstract
Propranolol, a non-selective beta-adrenergic antagonist, is extensively used in both clinical practice and preclinical research. Its therapeutic actions and potential toxicities are largely dictated by its metabolic fate, which exhibits considerable variation across species. This guide provides a comprehensive comparison of propranolol metabolism in humans, dogs, mice, rats, and cynomolgus monkeys. We will dissect the primary metabolic pathways—aromatic hydroxylation, N-dealkylation, and glucuronidation—and highlight the key enzymatic players, primarily cytochrome P450 (CYP) isoforms. Understanding these species-specific differences is critical for drug development professionals to enable accurate extrapolation of preclinical pharmacokinetic and safety data to humans. This document synthesizes experimental data, details validated protocols for metabolic investigation, and offers insights into the causal factors behind the observed metabolic disparities.
Introduction: The Significance of Interspecies Metabolic Comparison
The journey of a drug candidate from laboratory bench to patient bedside is paved with extensive preclinical testing, where animal models are employed to predict human outcomes. However, significant interspecies differences in drug metabolism can lead to misleading predictions of efficacy and toxicity. Propranolol serves as a classic exemplar of a drug with varied metabolic profiles across species. A thorough understanding of these differences is not merely academic; it is a cornerstone of translational science, enabling researchers to select the most appropriate animal models and to build more accurate pharmacokinetic/pharmacodynamic (PK/PD) models for human dose prediction. This guide is designed to provide the foundational knowledge and practical methodologies required for such an endeavor.
The Core Metabolic Machinery: Pathways and Key Enzymes
Propranolol is subject to extensive hepatic metabolism, with three principal pathways governing its clearance.[1] The relative contribution of each pathway is highly species-dependent.
-
Aromatic Hydroxylation: This Phase I reaction introduces a hydroxyl group onto the naphthalene ring, primarily at the 4-position, yielding 4'-hydroxypropranolol. This metabolite is pharmacologically active, retaining some beta-blocking properties.[2] In humans, this pathway is predominantly mediated by the highly polymorphic enzyme CYP2D6.[3][4]
-
N-Dealkylation: This process involves the removal of the isopropyl group from the side chain, forming N-desisopropylpropranolol. In humans, CYP1A2 is the primary enzyme responsible for this transformation.[1][3][4]
-
Glucuronidation: A Phase II conjugation reaction, where glucuronic acid is attached to either the parent propranolol molecule or its Phase I metabolites. This increases water solubility and facilitates excretion. Several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A9 and UGT1A10, are involved in human propranolol glucuronidation.[5]
Caption: Overview of propranolol's primary metabolic pathways.
A Species-by-Species Breakdown of Propranolol Metabolism
The metabolic fingerprint of propranolol is unique to each species, a critical consideration for preclinical study design.
Human
In humans, propranolol metabolism is well-characterized, with aromatic hydroxylation (CYP2D6) and N-dealkylation (CYP1A2) being major routes.[1][3][4] Direct glucuronidation also plays a significant role.[1] The genetic polymorphism of CYP2D6 leads to considerable inter-individual variability in propranolol clearance and clinical response.
Monkey (Cynomolgus)
The cynomolgus monkey is often considered a good surrogate for human metabolism. Studies show that monkeys produce a wide array of propranolol metabolites, with 18 out of 21 metabolites detected in one study, the highest among the species tested.[6] This extensive metabolism includes pathways analogous to those in humans, although high intestinal first-pass metabolism has been noted as a potential difference.[7]
Dog
Dogs exhibit a distinct metabolic profile. While they form metabolites like 4-hydroxypropranolol and undergo N-dealkylation, they also produce unique metabolites.[8] For instance, the formation of propranolol glycol via side-chain oxidation is more prominent in dogs.[8] Some studies have also identified dog-specific metabolites not seen in other species.[6]
Rat
Rats are characterized by a rapid and extensive metabolism of propranolol.[9] N-dealkylation is a significant pathway in rats, with studies indicating the involvement of CYP1A2, CYP3A, and CYP2E1 isoforms.[10][11] The stereoselectivity of metabolite formation can also differ between rats and humans.[11]
Mouse
Similar to rats, mice demonstrate extensive Phase I and Phase II metabolism of propranolol.[12] While the general pathways are conserved, the specific isoforms and their relative activities can differ from other species, leading to quantitative differences in the metabolite profile.
Quantitative Comparison of Metabolite Formation
The following table summarizes the key qualitative and quantitative differences in propranolol metabolism across the five species, based on data from in vitro hepatocyte studies.
| Species | Total Metabolites Detected (out of 21)[6] | Key Species-Specific or Prominent Pathways | Noteworthy Characteristics |
| Human | 12 | Aromatic hydroxylation (CYP2D6), N-dealkylation (CYP1A2) | High inter-individual variability due to CYP2D6 polymorphism. |
| Monkey | 18 | Extensive Phase I and II metabolism, N-hydroxylamine glucuronide formation[12][13] | Most extensive metabolism among species tested, considered a close human surrogate.[6] |
| Dog | Not specified, but unique metabolites found | Side-chain oxidation (propranolol glycol), N-hydroxylamine glucuronide formation[8][12][13] | Presence of dog-specific metabolites.[6] |
| Rat | Not specified, but extensive metabolism | N-dealkylation (CYP1A2, 3A, 2E1)[10] | Rapid metabolic clearance. |
| Mouse | Not specified, but extensive metabolism | Extensive Phase I and II metabolism[12] | High metabolic turnover rate. |
Experimental Protocols for Comparative Metabolism Studies
To generate the data that informs this guide, rigorous and validated experimental protocols are essential. The use of in vitro systems allows for direct comparison across species in a controlled environment.[14]
Protocol: In Vitro Metabolite Profiling in Cryopreserved Hepatocytes
Causality and Rationale: Cryopreserved hepatocytes are a preferred in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolism than subcellular fractions like microsomes.[15][16] This protocol is designed to be a self-validating system by including appropriate controls and a time-course analysis to ensure the observed metabolite formation is enzyme-mediated.
Caption: Workflow for comparative metabolite profiling using hepatocytes.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes from each species in a 37°C water bath.
-
Transfer the cell suspension to a pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell density and viability using the Trypan Blue exclusion method. Viability should be >80%.
-
Adjust the cell density to a final concentration of approximately 1 million viable cells/mL.
-
-
Incubation Procedure:
-
Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath for 5-10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a stock solution of propranolol (in a low percentage of organic solvent like DMSO) to a final concentration relevant to therapeutic exposure (e.g., 1 µM).
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.
-
-
Sample Termination and Processing:
-
Immediately terminate the metabolic activity by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).
-
Vortex vigorously to ensure complete protein precipitation and cell lysis.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Detection:
-
Analyze the samples using a high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Employ data-dependent scanning to acquire fragmentation data for potential metabolites.
-
Identify metabolites by searching for expected mass shifts from the parent drug (e.g., +16 Da for hydroxylation, -42 Da for N-dealkylation, +176 Da for glucuronidation) and interpreting the fragmentation patterns.
-
Implications for Drug Development and Translational Science
The stark differences in propranolol metabolism underscore several key principles for drug development:
-
Informed Model Selection: The choice of species for toxicology and efficacy studies must be justified by metabolic similarity to humans. For a compound metabolized by CYP2D6, for example, a species with a functionally equivalent CYP isoform would be more predictive. The data suggest the cynomolgus monkey is a generally reliable model for propranolol's metabolic profile.[6]
-
Human Dose Prediction: Allometric scaling, a common method for predicting human pharmacokinetics from animal data, can be inaccurate if major metabolic pathways differ. Incorporating in vitro metabolic data from human and animal systems can refine these predictions.
-
Metabolite Safety Testing (MIST): Regulatory agencies require safety testing for any human metabolite that is found at significantly higher concentrations than in the preclinical safety species. Comparative profiling, as described here, is the first step in addressing these MIST guidelines.
Conclusion
The comparative metabolism of propranolol serves as a powerful case study in the importance of understanding interspecies differences in drug disposition. While the fundamental metabolic pathways are often conserved, the relative importance of each route and the specific enzymes involved can vary dramatically. For researchers, scientists, and drug development professionals, a deep appreciation of these nuances is not optional—it is essential for the rational design of preclinical programs, the accurate interpretation of data, and the ultimate success of translating a promising molecule into a safe and effective human therapy. The use of robust, comparative in vitro methodologies provides the clarity needed to navigate this complex landscape.
References
-
Baughman, T. M., Talarico, C. L., & Soglia, J. R. (2009). Evaluation of the metabolism of propranolol by linear ion trap technology in mouse, rat, dog, monkey, and human cryopreserved hepatocytes. Rapid communications in mass spectrometry : RCM, 23(14), 2146–2150. [Link]
-
Masubuchi, Y., Hosokawa, S., Horie, T., Suzuki, T., Ohmori, S., Kitada, M., & Narimatsu, S. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug metabolism and disposition: the biological fate of chemicals, 22(6), 909–915. [Link]
-
PharmGKB. Propranolol Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]
-
Nelson, W. L., & Bartels, M. J. (1984). N-dealkylation of propranolol in rat, dog, and man. Chemical and stereochemical aspects. Drug metabolism and disposition: the biological fate of chemicals, 12(3), 345–352. [Link]
-
Narimatsu, S., Mochida, M., Matsumoto, T., Masubuchi, Y., Horie, T., Suzuki, T., & Hichiya, H. (1996). Cytochrome P450 enzymes involved in the enhancement of propranolol N-desisopropylation after repeated administration of propranolol in rats. Chemical & biological interactions, 101(3), 207–224. [Link]
-
Silvestri, A., Gising, J., Tenti, M., & Finel, M. (2020). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Metabolites, 10(12), 488. [Link]
-
Takahashi, M., Iida, S., Nakaoka, M., & Fujita, T. (2013). Characterization of gastrointestinal drug absorption in cynomolgus monkeys. Biopharmaceutics & drug disposition, 34(4), 226–236. [Link]
-
Bai, S. A., Walle, U. K., & Walle, T. (1994). Stereochemical composition of propranolol metabolites in the dog using stable isotope-labeled pseudoracemates. Drug metabolism and disposition: the biological fate of chemicals, 22(2), 213–216. [Link]
-
Pritchard, J. F., Schneck, D. W., & Hayes, A. H. Jr. (1979). The disposition of propranolol in the dog. The Journal of pharmacology and experimental therapeutics, 208(2), 243–247. [Link]
-
Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert opinion on drug metabolism & toxicology, 2(6), 875–894. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of gastrointestinal drug absorption in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonlinear formation of propranolol metabolites in dogs after portacaval transpositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of the pharmacokinetics of propranolol and its major metabolites in the rat after oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 enzymes involved in the enhancement of propranolol N-desisopropylation after repeated administration of propranolol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-dealkylation of propranolol in rat, dog, and man. Chemical and stereochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the metabolism of propranolol by linear ion trap technology in mouse, rat, dog, monkey, and human cryopreserved hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
Structural confirmation of 5'-hydroxypropranolol as a major propranolol metabolite
In the landscape of drug metabolism, the precise structural elucidation of metabolites is a cornerstone of pharmaceutical research and development. This guide provides an in-depth technical comparison of methodologies for the structural confirmation of 5'-hydroxypropranolol, a major metabolite of the widely prescribed beta-blocker, propranolol. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Metabolic Fate of Propranolol: A Brief Overview
Propranolol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a major role in the aromatic hydroxylation that leads to the formation of various hydroxylated metabolites.[1][2] Three primary metabolic pathways have been identified: ring oxidation, side-chain oxidation, and glucuronidation.[3] Among the hydroxylated metabolites, 4'-hydroxypropranolol has been extensively studied; however, 5'-hydroxypropranolol and 7'-hydroxypropranolol are also significant products of this biotransformation.[4] The accurate identification and structural confirmation of these metabolites are critical for understanding the drug's overall pharmacological and toxicological profile.
The metabolic pathway leading to the formation of 5'-hydroxypropranolol is depicted below:
Caption: Metabolic conversion of propranolol to 5'-hydroxypropranolol.
A Comparative Analysis of Key Analytical Techniques
The structural confirmation of a drug metabolite like 5'-hydroxypropranolol necessitates a multi-faceted analytical approach. The two primary techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While both are powerful, they offer distinct advantages and are often used in a complementary fashion.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picogram to femtogram range) | Relatively low (microgram to milligram range) |
| Selectivity | High, based on mass-to-charge ratio and fragmentation | High, based on the magnetic properties of atomic nuclei |
| Structural Information | Provides molecular weight and fragmentation patterns, which infer structure | Provides detailed information about the chemical environment of each atom, enabling unambiguous structure elucidation |
| Sample Requirement | Minimal, suitable for complex biological matrices | Requires purified and relatively concentrated samples |
| Hyphenation | Easily coupled with chromatographic separation (LC) | Can be coupled with LC, but requires specialized techniques (e.g., LC-SPE-NMR) |
| Primary Application | Quantitative analysis and initial identification in complex mixtures | Definitive structural confirmation of purified compounds |
The synergy of LC-MS/MS and NMR: In a typical drug metabolism workflow, LC-MS/MS is the workhorse for initial metabolite detection and profiling directly in biological matrices like urine or plasma.[5] Its high sensitivity allows for the identification of even low-abundance metabolites. Once a putative metabolite like 5'-hydroxypropranolol is identified, the next crucial step is its unambiguous structural confirmation. This is where NMR spectroscopy becomes indispensable.[6] By analyzing the chemical shifts, coupling constants, and through-space correlations, NMR provides a detailed architectural map of the molecule, confirming the precise position of the hydroxyl group on the naphthalene ring.[6][7]
Experimental Protocol: LC-MS/MS for the Identification of 5'-Hydroxypropranolol in Human Urine
This protocol outlines a robust and self-validating method for the detection and tentative identification of 5'-hydroxypropranolol in human urine samples following the administration of propranolol. The key to a self-validating protocol lies in the inclusion of a synthesized authentic standard of 5'-hydroxypropranolol.
Synthesis of 5'-Hydroxypropranolol Reference Standard
The availability of a pure reference standard is paramount for unequivocal identification. Several synthetic routes have been reported.[8] A common approach involves the selective hydroxylation of propranolol using an evolved self-sufficient peroxygenase.[8][9] Alternatively, classical organic synthesis methods starting from a suitably substituted naphthol can be employed.[10] The final product must be thoroughly characterized by NMR and high-resolution mass spectrometry to confirm its identity and purity before use as a reference standard.
Sample Preparation: Solid-Phase Extraction (SPE)
The objective of sample preparation is to remove interfering matrix components and concentrate the analyte of interest. Solid-phase extraction is a highly effective technique for this purpose.[11]
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1 mL of human urine (pre-treated with β-glucuronidase/arylsulfatase to cleave any conjugated metabolites) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
The separation and detection of 5'-hydroxypropranolol can be achieved using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.[12]
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent[12]
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Propranolol: Q1 m/z 260.2 → Q3 m/z 116.1
-
5'-Hydroxypropranolol: Q1 m/z 276.2 → Q3 m/z 116.1
-
The choice of the product ion (m/z 116.1) is based on the characteristic fragmentation of the propranolol side chain, providing a common fragment for both the parent drug and its hydroxylated metabolite.
Data Interpretation and Structural Confirmation
The confirmation of 5'-hydroxypropranolol is achieved through a multi-step data analysis process, comparing the data from the biological sample with that of the authentic standard.
Chromatographic Co-elution
The primary evidence for the identity of a compound is the co-elution of the peak in the biological sample with the authentic standard under identical chromatographic conditions.
Mass Spectral Matching
The mass spectrum of the peak in the biological sample must match that of the authentic standard. This includes the precursor ion (m/z 276.2 for 5'-hydroxypropranolol) and the product ion spectrum obtained from collision-induced dissociation (CID).[13]
The fragmentation pathway leading to the characteristic product ion is illustrated below:
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Hydroxypropranolol | 84418-31-5 | Benchchem [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. lifesciences.tecan.com [lifesciences.tecan.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Propranolol Metabolite Profiles: Oral vs. Intravenous Administration
Introduction
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone therapy for a range of cardiovascular and neurological conditions.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its route of administration. Although well-absorbed after oral administration, propranolol undergoes extensive first-pass metabolism in the liver, a phenomenon that dramatically alters its systemic availability and the profile of its circulating metabolites compared to intravenous administration.[1][2][3][4][5] This guide provides an in-depth comparison of propranolol's metabolite profiles following oral and intravenous (IV) administration, offering insights into the underlying biochemical pathways and providing a validated experimental protocol for their quantification.
The Metabolic Landscape of Propranolol
Propranolol is extensively metabolized in the liver, with its elimination almost entirely dependent on this process.[2] The metabolic transformation occurs through three primary pathways: aromatic ring hydroxylation, side-chain oxidation, and direct glucuronidation.[6][7][8][9]
-
Aromatic Hydroxylation: This pathway is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][6][7][8][10] It results in the formation of hydroxylated metabolites, with 4-hydroxypropranolol (4-OHP) being the most abundant and pharmacologically active.[1][5][6][8][11] 5-hydroxypropranolol (5-OHP) and 7-hydroxypropranolol (7-OHP) are also formed to a lesser extent.[8]
-
Side-Chain Oxidation (N-Deisopropylation): This process is mainly mediated by CYP1A2 and leads to the formation of N-desisopropylpropranolol (NDP).[6][7][10]
-
Glucuronidation: This is a phase II conjugation reaction where glucuronic acid is attached to the propranolol molecule or its phase I metabolites, facilitating their excretion.[1][6][7][8][9] This process is carried out by UDP-glucuronosyltransferase (UGT) enzymes.[7]
Figure 1: Simplified Propranolol Metabolic Pathways.
The Decisive Role of Administration Route: Oral vs. Intravenous
The route of administration is a critical determinant of propranolol's fate in the body. The primary difference lies in the "first-pass effect," a phenomenon where a drug administered orally is metabolized by the liver before it can reach systemic circulation.[1][2][3][4][5]
Oral Administration: Following oral ingestion, propranolol is completely absorbed and transported via the portal vein directly to the liver.[2][3][4] Here, it undergoes extensive first-pass metabolism, resulting in a significantly lower fraction of the parent drug reaching the systemic circulation (bioavailability of about 25%).[1][4] A key consequence of this hepatic presystemic elimination is the substantial formation of the active metabolite 4-hydroxypropranolol (4-OHP), which is only identified after oral administration.[2]
Intravenous Administration: When administered intravenously, propranolol bypasses the gastrointestinal tract and the first-pass effect in the liver. It is introduced directly into the systemic circulation, leading to 100% bioavailability.[3] Consequently, the metabolic profile is markedly different, with significantly lower, or even undetectable, levels of metabolites like 4-OHP that are primarily formed during the first pass.[2][3]
Figure 2: Impact of Administration Route on Propranolol Metabolism.
Comparative Metabolite Profiles
The differential exposure to hepatic enzymes between oral and IV routes leads to distinct plasma metabolite profiles.
| Analyte | Oral Administration | Intravenous Administration | Rationale |
| Propranolol | Low systemic availability (~25%)[1][4] | 100% systemic availability | Extensive first-pass metabolism after oral dosing.[2][3][4] |
| 4-Hydroxypropranolol (4-OHP) | Significant, pharmacologically active concentrations[1][2][5] | Negligible to undetectable concentrations | Primarily formed during first-pass hepatic metabolism.[2] |
| N-desisopropylpropranolol (NDP) | Present | Present | Formed via systemic metabolism. |
| Glucuronide Conjugates | Abundant | Present, but profile may differ | Extensive conjugation of parent drug and first-pass metabolites. |
Experimental Protocol: Quantifying Propranolol and its Metabolites using LC-MS/MS
To accurately compare metabolite profiles, a robust and sensitive analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[12][13][14][15]
Methodology
This protocol outlines a validated method for the simultaneous quantification of propranolol, 4-OHP, and NDP in plasma.[14]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add an internal standard (e.g., Bisoprolol or Propranolol-d7).[14][15]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14][16]
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18) is suitable for separation.[14]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[14]
-
Flow Rate: 0.3 mL/min.[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.[14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[14][15]
3. Data Analysis and Validation:
-
Construct calibration curves for each analyte using matrix-matched standards.
-
The method should be validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.[15]
Figure 3: LC-MS/MS Workflow for Propranolol Metabolite Analysis.
Conclusion and Implications
The route of administration profoundly impacts the metabolic profile of propranolol. Oral administration leads to extensive first-pass metabolism, resulting in low bioavailability of the parent drug but significant formation of the active metabolite 4-hydroxypropranolol.[1][2][11] In contrast, intravenous administration bypasses this effect, delivering the full dose of propranolol systemically and largely avoiding the formation of first-pass metabolites.[2][3]
These differences have significant implications for both clinical practice and drug development. The presence of the active 4-OHP metabolite after oral dosing contributes to the overall therapeutic effect.[1][11] Researchers and clinicians must consider these route-dependent metabolic differences when designing studies, interpreting pharmacokinetic data, and optimizing therapeutic regimens for propranolol and other drugs with high first-pass metabolism. The use of validated, high-sensitivity analytical techniques like LC-MS/MS is crucial for accurately characterizing these complex metabolite profiles.[14][15]
References
-
Title: Clinical pharmacokinetics of propranolol. Source: PubMed URL: [Link]
-
Title: Propranolol Pathway, Pharmacokinetics. Source: ClinPGx URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. Source: SciELO URL: [Link]
-
Title: Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. Source: PubMed URL: [Link]
-
Title: Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450. Source: PubMed URL: [Link]
-
Title: BIOEQUIVALENCE STUDY OF PROPRANOLOL TABLETS. Source: National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia URL: [Link]
-
Title: Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Source: Refubium - Freie Universität Berlin URL: [Link]
-
Title: Propranolol Pathway, Pharmacokinetics. Source: ClinPGx URL: [Link]
-
Title: Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Source: Agilent URL: [Link]
-
Title: Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Source: MDPI URL: [Link]
-
Title: Propofol. Source: Wikipedia URL: [Link]
-
Title: Propranolol. Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Source: Utrecht University Repository URL: [Link]
-
Title: Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Source: OUCI URL: [Link]
-
Title: Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. Source: PubMed URL: [Link]
-
Title: Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Source: PubMed URL: [Link]
-
Title: Determination of propranolol and its major metabolites in plasma and urine by high-performance liquid chromatography without solvent extraction. Source: PubMed URL: [Link]
-
Title: Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Source: PMC - NIH URL: [Link]
-
Title: Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Source: ResearchGate URL: [Link]
-
Title: (PDF) Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Source: ResearchGate URL: [Link]
-
Title: Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Source: MDPI URL: [Link]
-
Title: Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. Source: Analytical, Pharmaceutical and Bioanalytical Sciences URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. ejgm.co.uk [ejgm.co.uk]
- 5. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families | MDPI [mdpi.com]
- 10. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 5'-Hydroxypropranolol Sulfate
For researchers, scientists, and professionals in drug development, the precise structural characterization of drug metabolites is a cornerstone of robust pharmacological and toxicological assessment. This guide provides an in-depth technical comparison of methodologies for validating the chemical structure of 5'-hydroxypropranolol sulfate, a phase II metabolite of the widely used beta-blocker, propranolol. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative references.
Propranolol undergoes extensive metabolism, with hydroxylation being a major phase I pathway, leading to the formation of several hydroxypropranolol isomers, including 5'-hydroxypropranolol.[1] Subsequently, these phase I metabolites can be conjugated with a sulfate group in a phase II reaction.[2] The exact position of this sulfation is critical as it can significantly alter the pharmacological activity and clearance of the metabolite. This guide will compare and contrast the primary methods for confirming the structure of 5'-hydroxypropranolol sulfate, focusing on a synthesized reference standard versus a commercially available precursor.
The Imperative of a Well-Characterized Reference Standard
In bioanalytical studies, a well-characterized reference standard is the bedrock of accurate quantification and identification.[3] For 5'-hydroxypropranolol sulfate, a commercially available certified reference standard is not readily found. Therefore, researchers are often faced with two alternatives:
-
In-house synthesis of 5'-hydroxypropranolol sulfate: This approach provides a direct reference material for the conjugated metabolite.
-
Use of a commercially available 5'-hydroxypropranolol precursor: This allows for enzymatic generation of the sulfate conjugate or use as a starting point for chemical synthesis.
This guide will explore the validation workflows for both approaches, providing a comparative analysis of their respective strengths and weaknesses.
Comparative Workflow for Structural Validation
The validation of 5'-hydroxypropranolol sulfate's structure hinges on a multi-pronged analytical approach, primarily relying on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following diagram illustrates the comparative workflows.
Caption: Comparative workflows for validating the structure of 5'-hydroxypropranolol sulfate.
Alternative 1: In-House Synthesis and Characterization
This approach involves the de novo synthesis of 5'-hydroxypropranolol sulfate. While more labor-intensive, it provides a well-defined reference material.
Step 1: Synthesis of 5'-Hydroxypropranolol
The precursor, 5'-hydroxypropranolol, can be synthesized enzymatically with high regioselectivity using an evolved unspecific peroxygenase (UPO).[4][5][6] This biocatalytic method is advantageous over traditional chemical synthesis due to its milder reaction conditions and higher yields.[6]
Experimental Protocol: Enzymatic Synthesis of 5'-Hydroxypropranolol
-
Reaction Setup: Prepare a reaction mixture containing propranolol, a suitable buffer (e.g., potassium phosphate), and the evolved UPO enzyme.
-
Initiation: Start the reaction by the addition of hydrogen peroxide.
-
Extraction: After completion, acidify the reaction mixture and extract the 5'-hydroxypropranolol with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the extracted product using column chromatography.
Step 2: Sulfation of 5'-Hydroxypropranolol
The sulfation of the phenolic hydroxyl group of 5'-hydroxypropranolol is the critical step. A common method for sulfating phenols is the use of a sulfur trioxide-pyridine complex or chlorosulfuric acid.[7][8]
Proposed Experimental Protocol: Chemical Sulfation
-
Reaction Setup: Dissolve the purified 5'-hydroxypropranolol in a suitable aprotic solvent (e.g., pyridine or N,N-dimethylformamide).
-
Sulfating Agent: Add the sulfur trioxide-pyridine complex portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Quenching and Isolation: After the reaction is complete, quench with water and isolate the crude product.
-
Purification: Purify the 5'-hydroxypropranolol sulfate using preparative high-performance liquid chromatography (HPLC).
Step 3: Structural Characterization
The purified product must be rigorously characterized to confirm its identity and purity.
Table 1: Analytical Techniques for Structural Characterization
| Technique | Purpose | Expected Results for 5'-Hydroxypropranolol Sulfate |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. | The protonated molecule ([M+H]^+) should be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of C16H22NO6S. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis to confirm the presence of the sulfate group and its attachment to the naphthalene ring. | Expect a characteristic neutral loss of SO3 (80 Da) from the precursor ion.[9] Other fragments would correspond to the propranolol side chain. |
| ¹H NMR Spectroscopy | To determine the proton environment and confirm the position of the sulfate group. | The proton signals on the naphthalene ring will show shifts compared to the 5'-hydroxypropranolol precursor. Protons ortho to the sulfate group are expected to shift downfield.[10] |
| ¹³C NMR Spectroscopy | To determine the carbon environment and confirm the position of the sulfate group. | The carbon atom attached to the sulfate group (ipso-carbon) is expected to shift upfield, while the ortho and para carbons will shift downfield.[10] |
| Liquid Chromatography (LC-MS) | To assess purity and differentiate from potential isomers. | A single, sharp peak should be observed. The retention time will be different from the precursor and other isomers. |
Alternative 2: Validation Using a Commercial Precursor
This approach utilizes a commercially available 5'-hydroxypropranolol standard, which can be used for in-situ generation of the sulfate conjugate for comparison or as a starting material for a small-scale synthesis. Veeprho offers 5-Hydroxy Propranolol (HCl Salt) (CAS 62117-35-5).[11]
Step 1: Enzymatic Sulfation for Qualitative Comparison
A common method for generating drug sulfate metabolites in vitro is through incubation with human liver S9 fractions or specific sulfotransferase (SULT) enzymes.
Experimental Protocol: In-vitro Enzymatic Sulfation
-
Incubation Mixture: Prepare an incubation mixture containing the 5'-hydroxypropranolol standard, a suitable buffer, the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate), and a source of SULT enzymes (e.g., human liver S9 fraction).
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Analysis: Directly analyze the reaction mixture by LC-MS/MS to identify the peak corresponding to 5'-hydroxypropranolol sulfate.
Step 2: Structural Confirmation by LC-MS/MS
The key to this approach is the detailed analysis of the product formed in the enzymatic reaction and its comparison to the metabolite observed in biological samples.
Data Interpretation and Comparison
-
Retention Time Matching: The primary confirmation is the co-elution of the enzymatically generated sulfate conjugate with the metabolite peak in the authentic biological sample under identical chromatographic conditions.
-
MS/MS Fragmentation Pattern Matching: The fragmentation pattern of the in-vitro generated metabolite should be identical to that of the metabolite in the biological sample. The characteristic loss of SO3 is a key diagnostic fragment.[9]
Differentiating Isomers: A Critical Challenge
A significant challenge in validating the structure of 5'-hydroxypropranolol sulfate is the potential for isomeric forms. Sulfation could potentially occur at the aliphatic hydroxyl group of the propanolamine side chain, or the hydroxyl group could be located at a different position on the naphthalene ring (e.g., 4'- or 7'-hydroxypropranolol).
Strategies for Isomer Differentiation:
-
Chromatographic Separation: Developing a robust HPLC or UHPLC method is crucial for separating the different isomers. Chiral chromatography can be employed to separate the enantiomers of hydroxypropranolol.[12]
-
MS/MS Fragmentation: While the neutral loss of SO3 is common to all sulfate conjugates, subtle differences in the fragmentation patterns of the remaining aglycone can help differentiate between isomers.
-
NMR Spectroscopy: NMR is the most definitive technique for distinguishing positional isomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer.
Conclusion: A Self-Validating Approach to Structural Confirmation
The validation of the chemical structure of 5'-hydroxypropranolol sulfate requires a meticulous and multi-faceted analytical strategy. While the in-house synthesis of a reference standard provides the most definitive confirmation, a workflow utilizing a commercially available precursor coupled with enzymatic synthesis and detailed LC-MS/MS analysis offers a pragmatic and reliable alternative for many research settings.
The key to a trustworthy validation lies in the convergence of data from multiple, orthogonal techniques. The agreement between chromatographic retention times, high-resolution mass measurements, and characteristic MS/MS fragmentation patterns, ideally corroborated with NMR data, provides the necessary confidence in the assigned structure. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently tackle the structural elucidation of this and other drug metabolites, ensuring the integrity and accuracy of their scientific findings.
References
-
Gómez de Santos, P., Cañellas, M., Tieves, F., Younes, S., Molina-Espeja, P., Hofrichter, M., ... & Alcalde, M. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis, 8(6), 4789-4799. [Link]
-
Gómez de Santos, P., Cañellas, M., Tieves, F., Younes, S., Molina-Espeja, P., Hofrichter, M., ... & Alcalde, M. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. TU Delft Repositories. [Link]
-
Gómez de Santos, P., Cañellas, M., Tieves, F., Younes, S., Molina-Espeja, P., Hofrichter, M., ... & Alcalde, M. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ResearchGate. [Link]
-
Liu, M. C., Su, Y., & Li, Y. (2012). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Bioanalysis, 4(19), 2363–2373. [Link]
-
Vo, T. H., & Vo, T. N. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-8. [Link]
-
Xu, Y., & Hage, D. S. (2019). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Journal of the American Society for Mass Spectrometry, 30(10), 2056–2066. [Link]
-
Oatis, J. E., Walle, T., Daniell, H. B., Gaffney, T. E., & Knapp, D. R. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822–824. [Link]
- Abdel-Rehim, M. (2011). Recent advances in bioanalytical sample preparation for LC–MS/MS.
-
Shimadzu. (n.d.). 4-Hydroxypropranolol hydrochloride salt. Retrieved from [Link]
-
Kang, J., Wan, D., & Liu, A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(10), 1531–1538. [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7856. [Link]
- Agilent. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS.
-
University of Ottawa. (n.d.). 33S NMR. Retrieved from [Link]
-
Ellis, G. W., & Agrawal, R. (2021). 33S NMR: Recent Advances and Applications. Molecules, 26(11), 3293. [Link]
-
Schaefer, H. G., Spahn, H., Lopez, L. M., & Derendorf, H. (1990). Simultaneous determination of propranolol and 4-hydroxypropranolol enantiomers after chiral derivatization using reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 527(2), 351-359. [Link]
-
Utrecht University. (n.d.). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Retrieved from [Link]
-
Healy, E. F., & Hill, D. W. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 846830. [Link]
-
Barron, D., & Ibrahim, R. K. (1988). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Phytochemistry, 27(8), 2335-2338. [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]
-
Parr, M. K., Zöllner, A., Schänzer, W., & Botrè, F. (2020). Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis. Journal of Chromatography A, 1621, 460828. [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR. Retrieved from [Link]
-
The fragmentation (left) and mass spectra (right) of benzyl... (n.d.). ResearchGate. Retrieved from [Link]
-
Kranenburg, R. F., van der Lubbe, S. C., & van den Berg, J. (2019). Distinguishing drug isomers in the forensic laboratory. Forensic Science International, 302, 109900. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Veeprho. (n.d.). 5-Hydroxy Propranolol (HCl Salt). Retrieved from [Link]
-
precisionFDA. (n.d.). GSRS. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase | TU Delft Repository [repository.tudelft.nl]
- 6. researchgate.net [researchgate.net]
- 7. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Propranolol Metabolite Quantification
Abstract
Accurate quantification of propranolol and its metabolites is fundamental to pharmacokinetic, toxicokinetic, and clinical efficacy studies. As drug development programs evolve, samples may be analyzed across different laboratories or using different analytical techniques, necessitating a robust cross-validation to ensure data comparability. This guide provides an in-depth comparison of leading analytical methods and presents a comprehensive, scientifically-grounded framework for their cross-validation, aligning with global regulatory expectations.
Introduction: The Imperative for Method Cross-Validation
Propranolol, a non-selective beta-blocker, undergoes extensive hepatic metabolism, resulting in several pharmacologically active and inactive metabolites.[1] The most significant of these is 4-hydroxypropranolol, an active metabolite formed primarily after oral administration.[1] Accurate measurement of both the parent drug and its key metabolites is critical for building a complete pharmacokinetic (PK) profile.
In long-term drug development projects or multi-site clinical trials, it is common to encounter situations where bioanalytical methods must be transferred between labs or updated with newer technology. Cross-validation is the formal process of demonstrating that data generated by two different, fully validated methods are comparable.[2][3] This process is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the integrity and consistency of data used in regulatory submissions.[4][5]
This guide will compare the two most prevalent techniques for propranolol metabolite analysis—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide a detailed protocol for their cross-validation.
Understanding Propranolol Metabolism
Propranolol is metabolized via three primary pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[6]
-
Ring Oxidation: This pathway is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 and produces the major active metabolite, 4-hydroxypropranolol (4-OHP) .[6]
-
Side-Chain Oxidation: Catalyzed mainly by CYP1A2, this pathway leads to the formation of N-desisopropylpropranolol (NDP) , which is further oxidized to other products.[6][7]
-
Glucuronidation: A significant portion of a propranolol dose is cleared through direct conjugation with glucuronic acid.[8] The hydroxylated metabolites, like 4-OHP, can also undergo further glucuronidation.[9]
An effective analytical method must be able to selectively and accurately quantify the parent drug and at least its primary active metabolites, 4-OHP and NDP, in complex biological matrices like human plasma.[7]
Sources
- 1. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ClinPGx [clinpgx.org]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Unseen: A Researcher's Guide to Safely Handling 5'-Hydroxypropranolol
For the dedicated researcher, the pursuit of novel therapeutics is a journey into the molecular unknown. While the potential for discovery is immense, so too is the responsibility to ensure the safety of oneself and one's colleagues. This guide provides essential, immediate safety and logistical information for handling 5'-Hydroxypropranolol, a key metabolite of the widely used beta-blocker, propranolol. As your partner in laboratory safety, we aim to build deep trust by providing value that extends beyond the product itself, ensuring your focus remains on groundbreaking research.
Understanding the Hazard: A Principle of Prudent Substitution
Propranolol hydrochloride is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2] Acute oral toxicity (LD50) in rats has been established at 466 mg/kg.[2] Given that 5'-Hydroxypropranolol is a direct pharmacological derivative, it is prudent to assume similar or unknown hazards. Therefore, all handling procedures should be designed to minimize any potential for exposure.
Engineering Controls: Your First Line of Defense
The primary strategy for safe handling of any potent powder is containment. Engineering controls are not just recommended; they are essential to prevent the generation and inhalation of airborne particles.
-
Vented Enclosures and Fume Hoods: All weighing and solution preparation activities involving 5'-Hydroxypropranolol powder must be conducted within a certified chemical fume hood or a powder containment enclosure.[3] This is the most effective way to protect the operator and the surrounding lab environment from aerosolized particles.
-
Enclosed Balances: Whenever possible, use a balance with an enclosure to further minimize the potential for powder dispersal during weighing.[4]
Personal Protective Equipment (PPE): The Essential Barrier
The following PPE is mandatory when handling 5'-Hydroxypropranolol in powder or solution form. This multi-layered approach ensures comprehensive protection against various routes of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, preserving the integrity of the inner glove. |
| Eye Protection | Chemical splash goggles | Offers superior protection against splashes and airborne particles compared to safety glasses.[5] |
| Body Protection | A buttoned, long-sleeved lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) | Recommended when handling larger quantities of powder or when engineering controls are not sufficient to prevent aerosolization. |
Step-by-Step Handling Protocol: Precision and Precaution
Adherence to a strict, methodical workflow is critical to minimizing risk. The following protocol outlines the essential steps for safely preparing a stock solution of 5'-Hydroxypropranolol.
-
Preparation:
-
Weighing:
-
Perform all weighing operations within the fume hood or a vented balance enclosure.
-
Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid pouring directly from the container to minimize dust generation.[4]
-
Close the primary container immediately after dispensing.
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed powder.
-
Gently swirl or vortex to dissolve. If sonication is required, ensure the vessel is securely capped.
-
-
Cleanup:
-
Wipe down the spatula and any other utensils with a damp cloth.
-
Carefully fold the bench paper inward and dispose of it in the designated chemical waste container.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Remove the outer pair of gloves and dispose of them in the chemical waste.
-
Wash hands thoroughly after removing all PPE.
-
Spill and Emergency Procedures: A Plan for the Unexpected
Accidents can happen, but a well-defined emergency plan can mitigate their consequences.
Minor Spill (Powder)
A minor spill is one that can be safely managed by trained laboratory personnel.
Caption: Workflow for managing a minor powder spill.
Major Spill or Personnel Exposure
In the event of a large spill or direct contact with the substance, immediate and decisive action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove any contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the SDS for propranolol to the responding medical personnel.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
In cases of significant exposure, be aware of the potential for beta-blocker toxicity, which can manifest as bradycardia (slow heart rate) and hypotension (low blood pressure).[7] Inform emergency responders of the nature of the chemical exposure.
Disposal Plan: Environmental Responsibility
The disposal of 5'-Hydroxypropranolol and its containers must be handled with the same diligence as its use. Propranolol is known to be biodegradable; however, its metabolites can potentially revert to the parent compound in wastewater treatment facilities.[8] Therefore, direct disposal into the sewer system is not recommended.
-
Solid Waste: All solid waste contaminated with 5'-Hydroxypropranolol, including gloves, bench paper, and empty containers, should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety
The responsible handling of research compounds like 5'-Hydroxypropranolol is the bedrock of scientific integrity and a safe laboratory environment. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking work you do.
References
-
AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]
-
Bania, T. C., & Chu, J. (2023). Beta-Blocker Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]
-
Johnson, R. D., & Hollenberg, P. F. (2002). Clinical Pharmacokinetics of Propranolol. Clinical Pharmacokinetics, 41(13), 989–1004. Retrieved from [Link]
-
Lo, M. W., & Riegelman, S. (1980). Determination of propranolol and its major metabolites in plasma and urine by high-performance liquid chromatography without solvent extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 183(2), 213–220. Retrieved from [Link]
-
Ramirez, T., Daneshian, M., Kamp, H., & Leist, M. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Metabolites, 14(2), 79. Retrieved from [Link]
-
González-Benjumea, A., Linde, D., Carro, J., Feher, C., Martínez, A. T., & Alcalde, M. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis, 8(5), 4346–4350. Retrieved from [Link]
-
Medscape. (2023). Beta-Blocker Toxicity Treatment & Management. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
AstraZeneca. (2023). Environmental Risk Assessment Data Propranolol hydrochloride. Retrieved from [Link]
-
University of Western Australia. (2024). Laboratory emergency response procedures. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
Li, D., et al. (2025). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. Journal of Analytical Toxicology. Retrieved from [Link]
-
Dorne, J. L. C. M., et al. (2023). Metabolites in the regulatory risk assessment of pesticides in the EU. Frontiers in Toxicology, 5. Retrieved from [Link]
-
Human Metabolome Database. (2013). Showing metabocard for 4'-hydroxypropanolol (HMDB0060989). Retrieved from [Link]
-
Lab Manager. (2025). Medical Emergencies in the Laboratory: How to Respond Effectively. Retrieved from [Link]
-
Smith, D. A., & Obach, R. S. (2009). Issues in the Safety Testing of Metabolites. Drug Metabolism and Disposition, 37(11), 2187–2192. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Borgström, L., Johansson, C. G., Larsson, H., & Lenander, R. (1981). Pharmacokinetics of propranolol. Journal of Pharmacokinetics and Biopharmaceutics, 9(4), 419–429. Retrieved from [Link]
-
Davis-Bruno, K., & Atrakchi, A. (2014). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests?. The AAPS Journal, 16(5), 905–911. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - Propranolol HCl MSDS. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. cmu.edu [cmu.edu]
- 6. Medical Emergencies in the Laboratory: How to Respond Effectively | Lab Manager [labmanager.com]
- 7. Beta-Blocker Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astrazeneca.com [astrazeneca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
